Product packaging for Bicyclo[5.1.0]octan-1-ol(Cat. No.:CAS No. 50338-54-0)

Bicyclo[5.1.0]octan-1-ol

Cat. No.: B15473497
CAS No.: 50338-54-0
M. Wt: 126.20 g/mol
InChI Key: XBTJNICICJNYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[5.1.0]octan-1-ol is an organic compound with the molecular formula C8H14O , characterized by a fused bicyclic ring system that incorporates a reactive alcohol functional group . This structure, featuring a strained cyclopropane ring fused to a cyclohexane system, makes it a valuable intermediate in synthetic organic chemistry. It can serve as a key precursor in the synthesis of more complex natural products and pharmaceuticals, and is used in the study of ring-strain driven reactions and stereochemistry . While a specific, closely related compound, 8-Oxa-bicyclo[5.1.0]octane, is documented as a reactant or product in numerous synthetic pathways, highlighting the reactivity and utility of this class of molecules . Researchers value this compound for its potential application in developing novel chemical entities and for fundamental mechanistic studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B15473497 Bicyclo[5.1.0]octan-1-ol CAS No. 50338-54-0

Properties

CAS No.

50338-54-0

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[5.1.0]octan-1-ol

InChI

InChI=1S/C8H14O/c9-8-5-3-1-2-4-7(8)6-8/h7,9H,1-6H2

InChI Key

XBTJNICICJNYPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC2(CC1)O

Origin of Product

United States

Foundational & Exploratory

Bicyclo[5.1.0]octan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[5.1.0]octan-1-ol is a saturated bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. This unique structural motif imparts specific stereochemical properties and reactivity, making it and its derivatives of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document provides a detailed overview of the fundamental properties, synthesis, and known reactions of this compound, serving as a technical resource for professionals in the chemical and pharmaceutical sciences.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. Data for the parent hydrocarbon, Bicyclo[5.1.0]octane, is included for comparative context.

PropertyThis compoundBicyclo[5.1.0]octane
CAS Number 50338-54-0[1]286-43-1
Molecular Formula C₈H₁₄OC₈H₁₄[2]
Molecular Weight 126.20 g/mol 110.20 g/mol [2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Density Data not availableData not available

Synthesis and Experimental Protocols

A common strategy for the formation of the bicyclo[5.1.0]octane skeleton is the cyclopropanation of a cyclooctene derivative. For instance, the synthesis of a substituted bicyclo[5.1.0]octan-2-ol has been achieved through a Simmons-Smith cyclopropanation of the corresponding allylic alcohol.

A plausible synthetic pathway to this compound could involve the epoxidation of cyclooctene to form cyclooctene oxide, followed by a base-catalyzed rearrangement. This proposed pathway is illustrated in the diagram below.

G cluster_synthesis Proposed Synthesis of this compound Cyclooctene Cyclooctene Epoxide Cyclooctene Oxide Cyclooctene->Epoxide Epoxidation (e.g., m-CPBA) Alcohol This compound Epoxide->Alcohol Base-catalyzed Rearrangement (e.g., LDA)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for closely related derivatives can provide expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the derivative endo-8-Propylthis compound, the following NMR data has been reported:

  • ¹H NMR (CDCl₃, ppm): 0.75–0.90 (m, 1H), 0.91 (t, 3H, J = 6.9 Hz), 0.99–1.44 (m, 9H), 1.58–1.96 (m, 6H), 1.97–2.08 (m, 1H).

  • ¹³C NMR (CDCl₃, ppm): 14.3, 22.8, 24.6, 25.4, 26.0, 29.4, 29.6, 30.1, 32.0.

These values suggest the presence of the bicyclic core and the propyl substituent. For this compound, one would expect to see characteristic signals for the cyclopropyl and cycloheptyl ring protons and carbons, with the hydroxyl group influencing the chemical shifts of adjacent nuclei.

Infrared (IR) Spectroscopy

Infrared spectra of bicyclo[5.1.0]octanol derivatives show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol functional group.

Mass Spectrometry (MS)

Mass spectral data for isomers such as Bicyclo[5.1.0]octan-3-ol is available and can provide an indication of the fragmentation pattern expected for this compound.

Reactions and Potential Applications

The reactivity of this compound and its derivatives is influenced by the strained cyclopropane ring and the hydroxyl group.

Oxidative Cleavage

Bicyclo[n.1.0]alkan-1-ols can undergo oxidative cleavage of the bond between the hydroxyl-bearing carbon and the adjacent bridgehead carbon. This reaction has been utilized in the synthesis of stereoisomerically pure components of insect pheromones.

Intramolecular Cyclization

A 6-(3-butenyl)this compound derivative has been shown to undergo intramolecular cyclization with ring expansion to form a bicyclo[6.3.0]undecan-3-one derivative.[5] This highlights the potential of the this compound scaffold in the construction of more complex polycyclic systems.

The logical relationship for this type of reaction can be visualized as follows:

G cluster_reaction Intramolecular Cyclization Logic Start This compound Derivative Intermediate Radical Intermediate Start->Intermediate Oxidation Product Ring-Expanded Polycyclic System Intermediate->Product Intramolecular Cyclization

Caption: Logical flow of the intramolecular cyclization reaction.

Biological Activity

Currently, there is a lack of specific data on the biological activity or involvement in signaling pathways of this compound. However, the bicyclo[5.1.0]octane core is found in some natural products and has been identified in the gas chromatography-mass spectrometry (GC-MS) analysis of extracts from organisms like the ant Camponotus compressus.[6] This suggests that compounds containing this scaffold may possess biological relevance. Further research is required to elucidate any potential therapeutic applications of this compound and its derivatives.

Conclusion

This compound represents an intriguing molecular scaffold with potential for further exploration in synthetic chemistry and drug discovery. While detailed characterization of the parent molecule is not extensively documented in readily accessible literature, the study of its derivatives provides a foundation for understanding its properties and reactivity. The synthetic methodologies and reaction pathways outlined in this guide offer a starting point for researchers interested in the chemistry and potential applications of this and related bicyclic systems. Further investigation is warranted to fully characterize its physical and spectroscopic properties, refine its synthesis, and explore its biological activity.

References

An In-Depth Technical Guide to the Synthesis of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to Bicyclo[5.1.0]octan-1-ol, a valuable bicyclic alcohol intermediate in organic synthesis. This document details established methodologies, provides structured data for key reactions, and includes detailed experimental protocols.

Introduction

This compound, a molecule featuring a fused cyclopropane and cyclooctane ring system with a tertiary alcohol, presents a unique structural motif of interest in medicinal chemistry and materials science. The inherent ring strain of the cyclopropane ring and the conformational flexibility of the eight-membered ring make it a versatile building block for the synthesis of complex molecular architectures. This guide explores the primary synthetic strategies for accessing this compound, focusing on the Kulinkovich reaction and the Simmons-Smith cyclopropanation of a silyl enol ether derived from cyclooctanone.

Synthetic Strategies

Two principal and effective methods for the synthesis of this compound have been identified in the chemical literature: the titanium-mediated Kulinkovich reaction of a cyclooctanecarboxylic acid ester and the Simmons-Smith cyclopropanation of the silyl enol ether of cyclooctanone.

Method 1: Kulinkovich Reaction

The Kulinkovich reaction offers a direct approach to cyclopropanols from carboxylic acid esters.[1][2][3][4][5] In this transformation, a Grignard reagent, typically ethylmagnesium bromide, reacts with a titanium(IV) alkoxide to form a titanacyclopropane intermediate. This intermediate then reacts with the ester to generate the desired cyclopropanol.

Kulinkovich_Reaction cluster_start Starting Materials cluster_reaction Reaction Pathway Ester Methyl Cyclooctanecarboxylate Addition Nucleophilic Addition to Ester Ester->Addition Grignard Ethylmagnesium Bromide (EtMgBr) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane 2 eq. Titanium Titanium(IV) Isopropoxide (Ti(O-iPr)4) Titanium->Titanacyclopropane Titanacyclopropane->Addition Product This compound Addition->Product Workup

Figure 1: General workflow for the Kulinkovich reaction.
Method 2: Simmons-Smith Cyclopropanation

An alternative two-step synthesis involves the preparation of the trimethylsilyl enol ether of cyclooctanone, followed by a Simmons-Smith cyclopropanation.[6][7][8][9] This reaction is known for its stereospecificity and functional group tolerance. The cyclopropanation is typically carried out using diiodomethane and a zinc-copper couple or diethylzinc.

Simmons_Smith_Reaction cluster_step1 Step 1: Silyl Enol Ether Formation cluster_step2 Step 2: Cyclopropanation & Hydrolysis Cyclooctanone Cyclooctanone SilylEnolEther 1-(Trimethylsilyloxy)cyclooctene Cyclooctanone->SilylEnolEther TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->SilylEnolEther Base Triethylamine (Et3N) Base->SilylEnolEther Cyclopropanation Cyclopropanation SilylEnolEther->Cyclopropanation SimmonsSmith Diiodomethane (CH2I2) Zinc-Copper Couple (Zn/Cu) SimmonsSmith->Cyclopropanation Hydrolysis Acidic Workup Cyclopropanation->Hydrolysis Product This compound Hydrolysis->Product

Figure 2: Two-step synthesis via Simmons-Smith reaction.

Data Presentation

ParameterMethod 1: Kulinkovich ReactionMethod 2: Simmons-Smith CyclopropanationReference
Starting Material Methyl CyclooctanecarboxylateCyclooctanoneN/A
Key Reagents EtMgBr, Ti(O-iPr)41. TMSCl, Et3N 2. CH2I2, Zn/Cu[1],[6]
Solvent Tetrahydrofuran (THF) or Diethyl ether (Et2O)1. N,N-Dimethylformamide (DMF) 2. Diethyl ether (Et2O)[2],[9]
Typical Yield Moderate to Good (literature yields for similar substrates vary)Good to Excellent (literature yields for similar substrates are generally high)[10],[8]
Purity Typically requires chromatographic purificationTypically requires chromatographic purificationN/A

Table 1: Comparison of Synthetic Methods

Spectroscopic DataThis compoundReference
¹H NMR (CDCl₃) Expected signals for cyclopropyl protons (δ 0.1-0.8 ppm) and cyclooctyl protons (δ 1.2-2.0 ppm). A broad singlet for the hydroxyl proton.Based on data for substituted analogs[10]
¹³C NMR (CDCl₃) Expected signals for the quaternary cyclopropyl carbon bearing the hydroxyl group, other cyclopropyl carbons, and the eight carbons of the cyclooctyl ring.N/A
Infrared (IR) Expected strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching absorptions below 3000 cm⁻¹.Based on general spectroscopic principles
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of water and cleavage of the bicyclic ring system.Based on data for bicyclo[5.1.0]octane[11][12]

Table 2: Expected Spectroscopic Data for this compound

Experimental Protocols

Method 1: Synthesis of this compound via Kulinkovich Reaction

This protocol is adapted from a general procedure for the Kulinkovich reaction.[1]

Materials:

  • Methyl cyclooctanecarboxylate

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl cyclooctanecarboxylate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.2 equiv).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylmagnesium bromide in THF (2.4 equiv) dropwise to the cooled mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then warm to room temperature and stir for 30 minutes.

  • Quench the reaction by the careful addition of ethyl acetate, followed by saturated aqueous ammonium chloride solution.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Synthesis of this compound via Simmons-Smith Reaction

This is a two-step procedure starting from cyclooctanone.

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclooctene

Materials:

  • Cyclooctanone

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • To a solution of cyclooctanone (1.0 equiv) in anhydrous DMF, add triethylamine (1.5 equiv).

  • Add trimethylsilyl chloride (1.2 equiv) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with cold water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(trimethylsilyloxy)cyclooctene, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is a standard Simmons-Smith reaction followed by hydrolysis.[6]

Materials:

  • 1-(Trimethylsilyloxy)cyclooctene (from Step 1)

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn/Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Activate zinc dust by stirring with a dilute HCl solution, followed by washing with water, acetone, and ether, and then drying under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a copper(II) acetate solution.

  • In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple (2.0 equiv relative to the silyl enol ether) in anhydrous diethyl ether.

  • Add diiodomethane (1.5 equiv) to the suspension. A gentle reflux may be observed, indicating the formation of the organozinc reagent.

  • Add a solution of 1-(trimethylsilyloxy)cyclooctene (1.0 equiv) in diethyl ether to the reagent mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and treat with 1 M HCl solution to hydrolyze the silyl ether. Stir for 1-2 hours.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either the Kulinkovich reaction of a cyclooctanecarboxylic acid ester or a two-step sequence involving the Simmons-Smith cyclopropanation of a cyclooctanone-derived silyl enol ether. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. Both routes provide access to this valuable bicyclic alcohol, opening avenues for its application in the development of novel chemical entities. Further research to obtain and publish a complete set of spectroscopic data for the final compound is encouraged to facilitate its characterization in future synthetic endeavors.

References

Technical Guide: Bicyclo[5.1.0]octan-1-ol (CAS No. 50338-54-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[5.1.0]octan-1-ol is a bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. The strategic placement of the hydroxyl group at a bridgehead carbon atom imparts unique stereochemical properties and reactivity to the molecule. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and key data, tailored for professionals in research and drug development. The cyclopropane motif is a key structural feature in various biologically active natural products and pharmaceuticals, making bicyclic compounds like this a subject of interest in medicinal chemistry.[1][2]

Chemical Identity and Data

PropertyValueReference
CAS Number 50338-54-0[3]
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
IUPAC Name This compound
Structure
alt text

Synthesis

A primary route for the synthesis of this compound is through the cyclopropanation of a corresponding cycloalkenol. The Simmons-Smith reaction is a widely utilized and effective method for this transformation, involving an organozinc carbenoid.[1][2]

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Cycloocten-1-ol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Cycloocten-1-ol

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (nitrogen or argon).

  • Charging the Flask: The flask is charged with a solution of 2-cycloocten-1-ol in anhydrous dichloromethane.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Addition of Reagents: A solution of diethylzinc in hexanes is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane. The reaction is highly exothermic and the addition should be controlled to maintain the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel.

Spectroscopic Data

Spectroscopic Data for 8-Hexylthis compound Derivatives
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR:
- Signals in the upfield region (typically below 1 ppm) are characteristic of the cyclopropyl protons.
- A broad singlet corresponding to the hydroxyl proton is expected.
- The remaining signals will correspond to the protons of the seven-membered ring and the hexyl substituent.
¹³C NMR:
- Signals for the cyclopropyl carbons are expected in the upfield region.
- The carbon bearing the hydroxyl group will appear in the downfield region, typically between 60-80 ppm.

Potential Applications in Drug Development

While there is no specific data on the biological activity of this compound, the bicyclo[5.1.0]octane scaffold is of interest in medicinal chemistry. For instance, derivatives such as 8-Azabicyclo[5.1.0]octane have been investigated for their potential as anticholinergic agents and for their effects on the central nervous system.[4] The rigid, three-dimensional structure of the bicyclo[5.1.0]octane core can be a valuable template for the design of novel therapeutic agents, offering precise spatial orientation of functional groups for interaction with biological targets.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the Simmons-Smith reaction.

Synthesis_Workflow Start Start: 2-Cycloocten-1-ol Reaction Simmons-Smith Reaction (Et2Zn, CH2I2, CH2Cl2, 0 °C) Start->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Workup Work-up (Extraction, Drying, Concentration) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: this compound Purification->Product

Synthesis of this compound.

References

An In-depth Technical Guide to Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[5.1.0]octan-1-ol is a bicyclic organic compound featuring a cycloheptane ring fused to a cyclopropane ring, with a hydroxyl group positioned at a bridgehead carbon. This unique structural motif, combining the strain of the three-membered ring with the conformational flexibility of the seven-membered ring, imparts interesting chemical properties and potential for applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, synthesis, properties, and reactivity of this compound, drawing on available data for the parent compound and related structures to offer a thorough understanding for research and development professionals.

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a cycloheptane ring fused to a cyclopropane ring. The hydroxyl group is located at one of the bridgehead carbons (C1). The fusion of the rings can result in cis or trans isomers, with the cis isomer generally being the more stable and common form. The IUPAC name for the parent hydrocarbon is bicyclo[5.1.0]octane, and its CAS Registry Number is 286-43-1. The specific CAS number for this compound is 50338-54-0[1].

The stereochemistry of the hydroxyl group at C1 and the relative orientation of the cyclopropane ring give rise to several possible diastereomers. The specific stereoisomer is often dictated by the synthetic route employed.

Synthesis of this compound

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group across a double bond[2][3][4]. The reaction is known for its stereospecificity, with the cyclopropanation generally occurring on the less hindered face of the double bond. However, the presence of a nearby hydroxyl group can direct the cyclopropanation to occur cis to the hydroxyl group due to coordination with the zinc reagent[2][6].

Proposed Synthetic Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction1 Reaction 1: Allylic Oxidation/Functionalization cluster_reaction2 Reaction 2: Reduction cluster_reaction3 Reaction 3: Simmons-Smith Cyclopropanation cycloheptanone Cycloheptanone reagents1 e.g., NBS, base or LDA, TMSCl then Pd(OAc)2 cycloheptenone Cyclohept-2-en-1-one reagents1->cycloheptenone reagents2 e.g., NaBH4, CeCl3 cycloheptenol Cyclohept-1-en-1-ol reagents2->cycloheptenol reagents3 CH2I2, Zn-Cu couple product This compound reagents3->product

Caption: Proposed synthetic pathway to this compound.

General Experimental Protocol for Simmons-Smith Cyclopropanation

This is a generalized protocol and would require optimization for the specific synthesis of this compound.

  • Activation of Zinc: Zinc dust is activated, typically by washing with hydrochloric acid followed by water, methanol, and ether, and then dried under vacuum. The activated zinc is then treated with a copper(I) chloride or copper(II) acetate solution to form the zinc-copper couple.

  • Reaction Setup: The zinc-copper couple is suspended in a dry, inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Formation of the Carbenoid: A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension of the zinc-copper couple. An exothermic reaction may be observed.

  • Addition of the Alkene: A solution of the precursor, cyclohept-1-en-1-ol, in the reaction solvent is then added to the prepared Simmons-Smith reagent.

  • Reaction and Workup: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Physicochemical Properties

Propertycis-Bicyclo[5.1.0]octaneBicyclo[3.3.0]octan-1-ol (for comparison)This compound (Predicted)
Molecular Formula C₈H₁₄[7][8]C₈H₁₄O[9]C₈H₁₄O
Molecular Weight ( g/mol ) 110.20[7][8]126.20[9]126.20
Boiling Point (°C) 131.3 (Predicted)Not AvailableExpected to be higher than the parent hydrocarbon due to the hydroxyl group.
Density (g/cm³) Not AvailableNot AvailableExpected to be slightly higher than the parent hydrocarbon.
Solubility Insoluble in waterSlightly soluble in waterPredicted to have low solubility in water, but soluble in common organic solvents.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following table summarizes the expected spectral characteristics based on the structure and available data for related compounds.

Spectroscopic Technique Expected Features for this compound
¹H NMR Complex multiplets in the aliphatic region (approx. 0.5-2.5 ppm) corresponding to the protons of the seven-membered ring and the cyclopropane ring. A broad singlet for the hydroxyl proton (exchangeable with D₂O). The chemical shifts of the cyclopropyl protons are expected to be in the upfield region.
¹³C NMR Signals for the eight carbon atoms. The carbon bearing the hydroxyl group (C1) would be in the range of 60-80 ppm. The cyclopropyl carbons would appear at relatively high field.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching absorptions just below 3000 cm⁻¹ for the cycloheptane ring and potentially slightly above 3000 cm⁻¹ for the cyclopropane C-H bonds. A C-O stretching absorption in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 126. A prominent peak corresponding to the loss of a water molecule (M-18) at m/z = 108. Fragmentation patterns involving ring opening of the cyclopropane and cycloheptane rings.

For comparison, the mass spectrum of trans-bicyclo[5.1.0]octan-3-ol is available and shows characteristic fragmentation patterns[10].

Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of the hydroxyl group and the strained cyclopropane ring.

  • Reactions of the Hydroxyl Group: The tertiary alcohol can undergo typical alcohol reactions such as oxidation to a ketone (though this would be a bicyclo[5.1.0]octan-1-one, which may be unstable), etherification, and esterification.

  • Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening under various conditions. Acid-catalyzed ring-opening can lead to the formation of functionalized cycloheptane or cyclooctane derivatives. Reductive or oxidative cleavage of the cyclopropane ring can also provide access to a variety of acyclic or larger ring structures.

  • Rearrangements: Bicyclic systems containing cyclopropane rings are known to undergo a variety of rearrangement reactions, often promoted by acid or transition metals. These rearrangements can lead to the formation of other bicyclic or monocyclic ring systems.

Potential Applications in Drug Development and Organic Synthesis

While there is limited direct evidence of the biological activity of this compound, bicyclic scaffolds are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to high-affinity binding to biological targets. The bicyclo[n.1.0]alkane motif is found in some natural products and has been explored as a bioisostere for other chemical groups in drug design[11]. The ability to functionalize both the hydroxyl group and the bicyclic core through ring-opening or rearrangement reactions makes this compound a potentially valuable building block for the synthesis of complex molecules with potential therapeutic applications.

Conclusion

This compound is a fascinating molecule with a unique three-dimensional structure. While comprehensive experimental data for this specific compound is currently limited, its synthesis can be reasonably proposed via the Simmons-Smith cyclopropanation of cyclohept-1-en-1-ol. Its reactivity is expected to be a rich combination of alcohol chemistry and the chemistry of strained rings, offering opportunities for the synthesis of diverse and complex molecular architectures. Further research into the synthesis, properties, and biological activity of this compound and its derivatives is warranted to fully explore its potential in organic synthesis and drug discovery.

References

An In-depth Technical Guide to the Stereochemistry of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Bicyclo[5.1.0]octan-1-ol, a bicyclic alcohol with a unique structural framework. The fusion of a cyclopropane ring to a seven-membered ring introduces significant stereochemical complexity, leading to the existence of multiple stereoisomers. Understanding the synthesis, configuration, and reactivity of these isomers is crucial for their potential application in medicinal chemistry and materials science. This document summarizes key findings on the synthesis and stereochemical assignment of this compound isomers, presents available quantitative data, and provides detailed experimental protocols for their preparation.

Stereoisomers of this compound

The stereochemistry of this compound is primarily determined by the relative orientation of the hydroxyl group at the bridgehead carbon (C1) and the fusion of the cyclopropane and cycloheptane rings. The ring fusion can be either cis or trans, and for each of these, the hydroxyl group can be in an endo or exo position relative to the cyclopropane ring. However, the seminal work in this area has focused on the cis-fused system, which is thermodynamically more stable. Within the cis-bicyclo[5.1.0]octane framework, the hydroxyl group at C1 gives rise to two diastereomers: endo-Bicyclo[5.1.0]octan-1-ol and exo-Bicyclo[5.1.0]octan-1-ol.

A related area of interest is the stereochemistry of substituted Bicyclo[5.1.0]octanols, such as those with substituents on the cyclopropane ring, which also exist as endo and exo isomers. For instance, the synthesis of exo- and endo-8-propylthis compound has been reported, with the exo isomer being the predominant product.[1]

Synthesis of this compound Stereoisomers

The synthesis of this compound stereoisomers has been achieved through several routes, with the foundational work being the reaction of cyclooctene oxide with phenyllithium, followed by oxidation. This method yields a mixture of the endo and exo isomers, which can be separated by chromatography.

The stereoselective synthesis of related bicyclic systems often employs directing groups to control the approach of reagents. For example, the Simmons-Smith cyclopropanation of allylic alcohols can proceed with high diastereoselectivity due to the directing effect of the hydroxyl group.[2] While not explicitly detailed for this compound, such principles are fundamental to achieving stereocontrol in the synthesis of related bicyclic alcohols.

The following diagram illustrates the general synthetic pathway to the endo and exo isomers of this compound.

Synthesis_of_Bicyclooctanols cluster_start Starting Material cluster_reaction Reaction cluster_products Products Cyclooctene oxide Cyclooctene oxide Reaction_Node 1. Phenyllithium 2. Oxidation Cyclooctene oxide->Reaction_Node Reacts with endo_alcohol endo-Bicyclo[5.1.0]octan-1-ol Reaction_Node->endo_alcohol Yields mixture exo_alcohol exo-Bicyclo[5.1.0]octan-1-ol Reaction_Node->exo_alcohol Yields mixture

Figure 1: General synthetic pathway to this compound isomers.

Experimental Protocols

Synthesis of a Mixture of endo- and exo-Bicyclo[5.1.0]octan-1-ol

This protocol is adapted from the foundational work on the synthesis of these compounds.

Materials:

  • Cyclooctene oxide

  • Phenyllithium in ether

  • Dry ether

  • Chromic anhydride-pyridine complex (Collins reagent)

  • Dichloromethane

  • Alumina (for chromatography)

  • Petroleum ether

  • Ether

Procedure:

  • A solution of cyclooctene oxide in dry ether is added dropwise to a stirred solution of phenyllithium in ether at room temperature.

  • The reaction mixture is stirred for several hours and then hydrolyzed with water.

  • The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-phenylcyclooctanol.

  • The crude alcohol is oxidized with a solution of chromic anhydride-pyridine complex in dichloromethane.

  • The resulting mixture of endo- and exo-Bicyclo[5.1.0]octan-1-ol is purified and separated by chromatography on alumina.

  • Elution with a gradient of petroleum ether and ether allows for the separation of the two isomers.

Quantitative Data

The following table summarizes the reported yields for the synthesis of substituted Bicyclo[5.1.0]octan-1-ols.

CompoundYield (%)
exo-8-Propylthis compound62
endo-8-Propylthis compound12

Data extracted from a study on the synthesis of insect pheromones.[1]

Spectroscopic Data

The stereochemistry of the endo and exo isomers can be distinguished using NMR spectroscopy. For example, in the case of exo- and endo-8-propylthis compound, the chemical shifts of the cyclopropane protons are distinct for each isomer.

  • exo-8-Propylthis compound: 1H NMR signals for the cyclopropane protons are observed between δ 0.48–0.65 ppm.[1]

  • endo-8-Propylthis compound: The corresponding cyclopropane proton signal appears further downfield between δ 0.75–0.90 ppm.[1]

This difference in chemical shift can be attributed to the anisotropic effect of the hydroxyl group and the different magnetic environments of the cyclopropane protons in the two diastereomers.

Stereochemical Relationships and Reactions

The endo and exo isomers of this compound can undergo various reactions, often with stereochemical implications. For instance, solvolysis reactions of derivatives of related bicyclo[5.1.0]octanols have been studied to probe proximity effects and potential rearrangements. The stereochemistry of the starting material dictates the stereochemical outcome of the products.

The following diagram illustrates the relationship between the cis-fused bicyclic system and its potential stereoisomers at the C1 position.

Stereochemical_Relationship cis-Bicyclo[5.1.0]octane cis-Bicyclo[5.1.0]octane endo_alcohol endo-Bicyclo[5.1.0]octan-1-ol cis-Bicyclo[5.1.0]octane->endo_alcohol OH at C1 (endo) exo_alcohol exo-Bicyclo[5.1.0]octan-1-ol cis-Bicyclo[5.1.0]octane->exo_alcohol OH at C1 (exo)

Figure 2: Diastereomeric relationship in cis-Bicyclo[5.1.0]octan-1-ol.

Conclusion

The stereochemistry of this compound is a rich and complex field. The synthesis and separation of its endo and exo diastereomers have been established, and their stereochemical configurations can be assigned based on spectroscopic data. Further research into the enantioselective synthesis and chiroptical properties of these molecules will be valuable for their potential applications in various fields of chemistry. The foundational work on this system provides a solid basis for future investigations into the reactivity and utility of these unique bicyclic alcohols.

References

Theoretical studies of Bicyclo[5.1.0]octane systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Theoretical Studies of Bicyclo[5.1.0]octane Systems

Introduction

The bicyclo[5.1.0]octane framework, characterized by the fusion of a cycloheptane and a cyclopropane ring, represents a fascinating structural motif in organic chemistry. This fusion induces significant ring strain, primarily due to the presence of the three-membered ring, which profoundly influences the molecule's conformation, stability, and reactivity. Theoretical and computational chemistry provide indispensable tools for understanding these properties at a molecular level. By employing methods ranging from molecular mechanics to high-level quantum chemical calculations, researchers can elucidate conformational landscapes, quantify strain energies, and map complex reaction pathways. This guide offers a comprehensive overview of the theoretical studies conducted on bicyclo[5.1.0]octane and its derivatives, tailored for researchers, scientists, and professionals in drug development.

Conformational Analysis and Stability

The conformational flexibility of the seven-membered ring in bicyclo[5.1.0]octane is a key area of theoretical investigation. The fusion of the rigid cyclopropane ring restricts the available conformational space compared to cycloheptane itself. Early studies using methods like MINDO/3 quantum-mechanical calculations on cis-bicyclo[5.1.0]octane indicated that the most stable conformations are the chair-chair (CC) and boat-chair (BC) forms.[1] These studies explore the potential energy surfaces and pathways of interconversion between various conformers.[1]

More recent and advanced computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to study the stability of various C8H14 isomers, including the bicyclo[5.1.0]octane system.[2][3] These studies consistently show that the stability of bicyclic isomers is highly dependent on their specific geometry (cis- or trans-fused) and ring arrangements.[2]

A general computational workflow for analyzing such systems is outlined below.

G cluster_input Input & Setup cluster_calc Computational Steps cluster_output Analysis & Results mol_build Molecular Structure Generation (e.g., cis-bicyclo[5.1.0]octane) method_select Method & Basis Set Selection (e.g., B3LYP/6-311G+dp) geom_opt Geometry Optimization (Find energy minimum) method_select->geom_opt freq_calc Frequency Calculation (Confirm minimum, get thermodata) geom_opt->freq_calc prop_calc Property Calculation (Energy, Strain, Spectra) freq_calc->prop_calc data_analysis Data Analysis (Relative energies, barriers) prop_calc->data_analysis visualization Visualization (Conformers, Orbitals) data_analysis->visualization G cluster_info Relative Stability CC Chair-Chair (CC) Conformer TS Transition State CC->TS Interconversion BC Boat-Chair (BC) Conformer TS->BC L1 MINDO/3 calculations suggest CC and BC are the most stable conformations for the cis isomer. G start Dienyne + Au(I) Catalyst int1 Au(I) Coordinated Alkyne start->int1 Coordination int2 Cyclopropyl Gold(I) Carbene Intermediate int1->int2 6-exo-dig Cyclization product trans-Bicyclo[5.1.0]octane Product int2->product Intramolecular Cyclopropanation

References

The Reactivity of Bicyclic Cyclopropanols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclic cyclopropanols are strained carbocyclic structures that serve as versatile synthetic intermediates in organic chemistry. Their inherent ring strain drives a variety of ring-opening reactions, providing access to complex molecular architectures relevant to natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the reactivity of bicyclic cyclopropanols, focusing on the key reaction pathways, experimental protocols, and quantitative data to facilitate their application in research and development.

Core Reactivity Principles

The reactivity of bicyclic cyclopropanols is primarily dictated by the high ring strain of the three-membered ring, which facilitates its cleavage under various conditions. The presence of the hydroxyl group plays a crucial role in activating the cyclopropane ring and directing its reactivity. The principal modes of reactivity include acid-catalyzed, base-mediated, transition metal-catalyzed, and radical-mediated ring-opening reactions.[1] Each of these pathways offers a distinct strategy for the functionalization of the bicyclic core.

Acid-Catalyzed Ring-Opening Reactions

Acid catalysis promotes the ring-opening of bicyclic cyclopropanols by protonating the hydroxyl group, which then departs as water to generate a carbocationic intermediate. This carbocation can then be trapped by nucleophiles or undergo rearrangement to yield a variety of products. The regioselectivity of the ring-opening is often influenced by the stability of the resulting carbocation.

A study on a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]heptene derivative demonstrated that various acid catalysts can induce ring-opening with alcohol nucleophiles.[2][3] It was found that pyridinium toluenesulfonate in methanol provided the best yields.[2] The reaction proceeds via an SN2-like mechanism, leading to the cleavage of a C-O bond.[2]

Table 1: Effect of Acid Catalysts on the Ring-Opening of a Cyclopropanated 3-Aza-2-oxabicyclic Alkene with Methanol [3]

EntryCatalystSolventTime (h)Yield (%)
1Pyridinium p-toluenesulfonateMethanol2461
2p-Toluenesulfonic acidMethanol2455
3Camphorsulfonic acidMethanol2448
4Acetic acidMethanol7230

Experimental Protocol: Acid-Catalyzed Methanolysis of a Cyclopropanated 3-Aza-2-oxabicyclic Alkene [2]

To a solution of the cyclopropanated 3-aza-2-oxabicyclic alkene (1.0 equiv) in methanol (0.1 M), pyridinium p-toluenesulfonate (0.2 equiv) was added. The reaction mixture was stirred at room temperature for 24 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired ring-opened product.

Logical Relationship of Acid-Catalyzed Ring-Opening

G cluster_reactants Reactants cluster_process Reaction Pathway Bicyclic_Cyclopropanol Bicyclic Cyclopropanol Protonation Protonation of Hydroxyl Group Bicyclic_Cyclopropanol->Protonation Acid_Catalyst Acid Catalyst (e.g., PPTS) Acid_Catalyst->Protonation Nucleophile Nucleophile (e.g., Alcohol) Nucleophilic_Attack Nucleophilic Attack Nucleophile->Nucleophilic_Attack Carbocation_Formation Formation of Carbocationic Intermediate Protonation->Carbocation_Formation Carbocation_Formation->Nucleophilic_Attack Product Ring-Opened Product Nucleophilic_Attack->Product

Caption: Acid-catalyzed ring-opening of a bicyclic cyclopropanol.

Transition Metal-Catalyzed Reactions

Transition metals, particularly palladium and copper, are effective catalysts for the ring-opening of bicyclic cyclopropanols. These reactions often proceed through the formation of a metallo-homoenolate or a β-alkyl radical intermediate.[4] Copper-catalyzed reactions have been shown to minimize the formation of α,β-unsaturated enone byproducts, which can be a challenge with palladium catalysts.[4]

A notable application is the copper-catalyzed divergent synthesis of γ-butyrolactones and δ-ketoesters from cyclopropanols and 2-bromo-2,2-dialkyl esters.[4] The reaction outcome can be controlled by the choice of reaction conditions.

Table 2: Optimization of Copper-Catalyzed Reaction of 1-Phenyl-1-cyclopropanol with Methyl 2-bromo-2,2-dimethyl acetate [4]

EntryCatalystLigandBaseSolventT (°C)Time (h)Product (Yield %)
1CuIPhenK₂CO₃MeCN8012γ-butyrolactone (27)
2Cu(OTf)₂PhenK₂CO₃MeCN8012γ-butyrolactone (45)
3CuClPhenK₂CO₃MeCN8012γ-butyrolactone (52)
4CuClPheniPr₂NHMeCN8012δ-ketoester (75)

Experimental Protocol: Copper-Catalyzed Synthesis of γ-Butyrolactone [4]

A mixture of 1-phenyl-1-cyclopropanol (0.2 mmol), methyl 2-bromo-2,2-dimethyl acetate (0.8 mmol), CuCl (0.1 equiv), phenanthroline (0.2 equiv), and K₂CO₃ (2.0 equiv) in MeCN (2 mL) was stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel to afford the γ-butyrolactone.

Reaction Pathway for Copper-Catalyzed Ring-Opening

G cluster_reactants Starting Materials cluster_cycle Catalytic Cycle Cyclopropanol Cyclopropanol A Alkoxide Intermediate A Cyclopropanol->A Cu_Catalyst Cu(II) Species Cu_Catalyst->A B β-Alkyl Radical B / Copper-Homoenolate C A->B Ring Opening D β-Iodoketone D B->D + KI Product Cross-Coupling Product B->Product Cross-Coupling E Enone E D->E Base-promoted elimination

Caption: Proposed mechanism for copper-catalyzed ring-opening.[4]

Radical-Mediated Ring-Opening Reactions

The single-electron oxidation of cyclopropanols leads to the formation of β-keto radicals, which are highly reactive intermediates.[5] These radicals can participate in a variety of tandem reactions, enabling the construction of complex heterocyclic scaffolds.[5] Manganese(III) salts are commonly used as oxidants to generate these radical species.[5]

This methodology has been successfully applied to the synthesis of substituted phenanthridines and oxindoles in good to excellent yields.[5] The reaction proceeds under mild conditions and tolerates a range of functional groups.[5]

Table 3: Synthesis of Phenanthridines via Mn(III)-Mediated Radical Cascade [5]

EntryCyclopropanol SubstituentBiaryl Isonitrile SubstituentYield (%)
1Phenyl4'-tert-Butyl85
24-Fluorophenyl4'-tert-Butyl82
34-Bromophenyl4'-tert-Butyl78
4Methyl4'-tert-Butyl65

Experimental Protocol: Mn(III)-Mediated Synthesis of Phenanthridines [5]

To a solution of the bicyclic cyclopropanol (0.2 mmol) and biaryl isonitrile (0.24 mmol) in 1,2-dichloroethane (2 mL) was added Mn(OAc)₃·2H₂O (0.6 mmol). The mixture was stirred at 60 °C for 12 hours. After completion, the reaction was quenched with water and extracted with dichloromethane. The combined organic layers were dried over Na₂SO₄, concentrated, and the residue was purified by column chromatography.

Workflow of Radical-Mediated Tandem Cyclization

G cluster_start Initiation cluster_cascade Radical Cascade Cyclopropanol Cyclopropanol Beta_Keto_Radical β-Keto Alkyl Radical Cyclopropanol->Beta_Keto_Radical Oxidant Oxidant (e.g., Mn(III)) Oxidant->Beta_Keto_Radical Oxidative Ring Opening Addition Radical Addition Beta_Keto_Radical->Addition Radical_Acceptor Radical Acceptor (e.g., Isonitrile) Radical_Acceptor->Addition New_Radical Newly Generated Radical Addition->New_Radical Cyclization Intramolecular Cyclization New_Radical->Cyclization Final_Product Phenanthridine or Oxindole Cyclization->Final_Product Oxidation & Aromatization

Caption: Radical cascade for synthesis of heterocycles.[5]

Conclusion

Bicyclic cyclopropanols are valuable building blocks in organic synthesis due to their unique reactivity driven by ring strain. The ability to undergo a diverse array of ring-opening reactions under acid-catalyzed, transition metal-catalyzed, and radical-mediated conditions makes them powerful precursors for the synthesis of complex molecules. The choice of reaction conditions allows for controlled and selective transformations, providing access to a wide range of functionalized carbocyclic and heterocyclic structures. The detailed protocols and quantitative data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and execution of novel synthetic strategies.

References

Physical and chemical properties of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[5.1.0]octan-1-ol is a bicyclic alcohol containing a fused cyclopropane and cycloheptane ring system. This unique structural motif makes it an interesting target for synthetic chemists and a potential building block in medicinal chemistry. The strained three-membered ring fused to a flexible seven-membered ring imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, including its synthesis, spectroscopic data, and known reactivity.

Physical and Chemical Properties

While specific experimental data for the physical properties of this compound are not widely reported in publicly available literature, some general characteristics can be inferred from related compounds. For instance, a derivative, exo-8-Propylthis compound, has been described as a colorless oily liquid, suggesting that this compound is also likely a liquid at room temperature[1].

Table 1: General and Computed Properties of Bicyclo[5.1.0]octane Derivatives

PropertyValueSource
Bicyclo[5.1.0]octane
Molecular FormulaC₈H₁₄[2]
Molecular Weight110.20 g/mol [2]
CAS Number286-43-1[2]
This compound
CAS Number50338-54-0[3]
trans-Bicyclo[5.1.0]octane
Molecular FormulaC₈H₁₄[4]
Molecular Weight110.20 g/mol [4]
CAS Number21370-66-1[4]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through cyclopropanation reactions of corresponding cycloheptene precursors. A common method for the formation of the bicyclo[5.1.0]octane ring system is the Simmons-Smith reaction.

General Experimental Protocol: Simmons-Smith Cyclopropanation

A representative procedure for the synthesis of a bicyclo[5.1.0]octane derivative, 6-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-bicyclo[5.1.0]octan-2-ol, is described as follows[5]:

  • Reagent Preparation: A solution of diiodomethane in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared.

  • Reaction Initiation: Diethylzinc is added slowly to the cooled solution of diiodomethane.

  • Substrate Addition: The cycloheptenol precursor, 4-[(1E,2E)-1-methyl-3-(2,6,6-trimethyl-cyclohex-1-enyl)-allylidene]-cyclohept-2-enol, dissolved in an anhydrous solvent, is then slowly introduced to the reaction mixture at low temperature (e.g., -78°C).

  • Reaction Progression: The reaction mixture is gradually warmed to 0°C and stirred for several hours.

  • Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

G Diiodomethane Diiodomethane Reaction Mixture Reaction Mixture Diiodomethane->Reaction Mixture Diethylzinc Diethylzinc Diethylzinc->Reaction Mixture Cycloheptenol Precursor Cycloheptenol Precursor Cycloheptenol Precursor->Reaction Mixture Slow addition at low temp Quenching (NH4Cl) Quenching (NH4Cl) Reaction Mixture->Quenching (NH4Cl) After stirring Workup Workup Quenching (NH4Cl)->Workup Purification Purification Workup->Purification Bicyclo[5.1.0]octanol Derivative Bicyclo[5.1.0]octanol Derivative Purification->Bicyclo[5.1.0]octanol Derivative

Caption: Simmons-Smith cyclopropanation workflow.

Spectroscopic Data

Detailed spectroscopic data for the parent this compound are scarce in the literature. However, data for some derivatives are available.

¹H NMR Spectroscopy

The ¹H NMR spectrum of exo-8-Propylthis compound shows characteristic signals for the cyclopropane protons in the range of δ 0.48–0.81 ppm. The methyl protons of the propyl group appear as a triplet at δ 0.91 ppm[1].

Infrared (IR) Spectroscopy

The IR spectrum of a stereoisomer of Bicyclo[5.1.0]octan-3-ol is available, which would show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹[6].

Mass Spectrometry

The mass spectrum of a stereoisomer of Bicyclo[5.1.0]octan-3-ol is also available[6]. The fragmentation pattern would be influenced by the bicyclic ring system and the hydroxyl group.

Chemical Reactivity

The chemical reactivity of the bicyclo[5.1.0]octane ring system is largely governed by the presence of the strained cyclopropane ring. This system can undergo reactions involving ring-opening, rearrangements, and functionalization.

Oxidation Reactions

The oxidation of bicyclic cyclopropanols can lead to ring-expanded products. For instance, the oxidation of a 6-(3-butenyl)this compound derivative with Mn(pic)₃ resulted in the formation of a bicyclo[6.3.0]undecan-3-one derivative through an intramolecular cyclization of an intermediate β-keto radical[7].

Rearrangements

The bicyclo[5.1.0]octane system can undergo rearrangements under radical or cationic conditions. For example, the bicyclo[5.1.0]octadienyl radical has been shown to rearrange to the cycloheptatrienylmethyl radical[8]. The formation of rearranged alcohol products has been observed in the oxygenation of related spirocyclic and bicyclic hydrocarbons, indicating the involvement of cationic intermediates[9][10].

G Bicyclo[5.1.0]octane Derivative Bicyclo[5.1.0]octane Derivative Radical/Cationic Intermediate Radical/Cationic Intermediate Bicyclo[5.1.0]octane Derivative->Radical/Cationic Intermediate Reaction Conditions Rearranged Product Rearranged Product Radical/Cationic Intermediate->Rearranged Product Rearrangement

Caption: General pathway for rearrangement reactions.

Applications in Drug Development

While there is no direct evidence of this compound itself being used in drug development, the bicyclo[5.1.0]octane core is found in various natural products and has been identified in the essential oils of some plants with biological activities[11]. The unique three-dimensional structure and conformational rigidity of this scaffold make it an attractive candidate for the design of novel therapeutic agents.

Conclusion

This compound is a fascinating molecule with a rich chemical landscape waiting to be fully explored. While a complete set of its physical and chemical properties is yet to be documented in readily accessible sources, the available information on its synthesis and the reactivity of its core structure provides a solid foundation for further research. Its potential as a building block in the synthesis of complex molecules makes it a compound of interest for both academic and industrial researchers, particularly in the field of medicinal chemistry. Further studies are needed to fully elucidate its properties and unlock its potential applications.

References

Methodological & Application

Bicyclo[5.1.0]octan-1-ol: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bicyclo[5.1.0]octan-1-ol is a saturated bicyclic alcohol that has garnered attention in the field of organic synthesis due to its unique structural features and reactivity. The strained cyclopropane ring fused to a seven-membered carbocycle provides a platform for a variety of synthetic transformations, including ring-opening and ring-expansion reactions, making it a valuable intermediate for the construction of complex molecular architectures. This document provides an overview of its applications, supported by detailed experimental protocols and quantitative data.

Synthetic Applications

This compound and its derivatives serve as precursors to a range of carbocyclic and heterocyclic systems. Key applications include its use in radical cyclizations and oxidative cleavage reactions.

Manganese(III)-Mediated Oxidative Radical Cyclization

One notable application of a substituted this compound is in manganese(III)-mediated oxidative radical cyclizations. This reaction allows for the construction of new bicyclic systems through a ring-expansion and cyclization cascade. For instance, 6-(3-butenyl)this compound can be converted to a bicyclo[6.3.0]undecan-3-one derivative. This transformation proceeds via the formation of a β-keto radical upon oxidation of the this compound moiety, followed by an intramolecular cyclization.

dot

Caption: Manganese(III)-mediated oxidative radical cyclization of a substituted this compound.

Oxidative Cleavage to Unsaturated Alkenoic Acid Esters

Substituted bicyclo[5.1.0]octan-1-ols can undergo oxidative cleavage to yield stereochemically pure E- and Z-alkenoic acid esters. This reaction provides a synthetic route to valuable long-chain unsaturated esters, which can be components of insect pheromones. The stereochemistry of the resulting double bond is dependent on the stereochemistry of the starting bicyclic alcohol.

dot

Caption: Oxidative cleavage of exo- and endo-alkyl-substituted bicyclo[5.1.0]octan-1-ols.

Quantitative Data

The following tables summarize the quantitative data for the aforementioned reactions.

Table 1: Manganese(III)-Mediated Oxidative Radical Cyclization

Starting MaterialReagentsProductYield (%)
6-(3-butenyl)this compoundMn(pic)₃, α-(tert-butyldimethylsiloxy)styreneBicyclo[6.3.0]undecan-3-one derivative63

Table 2: Oxidative Cleavage of 8-Propylbicyclo[5.1.0]octan-1-ols [1]

Starting MaterialReagentsProductYield (%)
exo-8-Propylthis compound(Diacetoxy-λ³-iodanyl)benzene, MethanolMethyl (E)-undec-9-enoate62
endo-8-Propylthis compound(Diacetoxy-λ³-iodanyl)benzene, MethanolMethyl (Z)-undec-9-enoate12

Experimental Protocols

Synthesis of this compound via Simmons-Smith Cyclopropanation of Cyclohepten-1-ol

A common and effective method for the synthesis of the bicyclo[5.1.0]octane core is the Simmons-Smith reaction. This reaction involves the stereospecific cyclopropanation of an alkene, in this case, cyclohepten-1-ol. The hydroxyl group of the starting material directs the cyclopropanation to occur on the same face of the double bond, leading to the cis-fused bicyclic alcohol.

Materials:

  • Cyclohepten-1-ol

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of the zinc-copper couple in anhydrous diethyl ether is prepared. To this suspension, diiodomethane is added dropwise at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred until the formation of the organozinc carbenoid (iodomethylzinc iodide) is complete. Alternatively, a solution of diethylzinc in an anhydrous solvent can be used, to which diiodomethane is added.

  • Cyclopropanation: To the freshly prepared Simmons-Smith reagent, a solution of cyclohepten-1-ol in the same anhydrous solvent is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered to remove any solid residues. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

dot

Caption: General workflow for the synthesis of this compound.

Manganese(III)-Mediated Oxidative Radical Cyclization of 6-(3-butenyl)this compound

Materials:

  • 6-(3-butenyl)this compound

  • Manganese(III) picolinate (Mn(pic)₃)

  • α-(tert-butyldimethylsiloxy)styrene

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 6-(3-butenyl)this compound and α-(tert-butyldimethylsiloxy)styrene in anhydrous DMF at 0 °C under an inert atmosphere, manganese(III) picolinate is added in one portion.

  • The reaction mixture is stirred at 0 °C for the specified reaction time, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the bicyclo[6.3.0]undecan-3-one derivative.

Oxidative Cleavage of exo-8-Propylthis compound

Materials:

  • exo-8-Propylthis compound[1]

  • (Diacetoxy-λ³-iodanyl)benzene

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of exo-8-propylthis compound in a mixture of dichloromethane and methanol is prepared.[1]

  • To this solution, (diacetoxy-λ³-iodanyl)benzene is added, and the reaction mixture is stirred at room temperature.[1]

  • The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford methyl (E)-undec-9-enoate.[1]

Conclusion

This compound and its derivatives are valuable synthetic intermediates. Their utility in constructing complex bicyclic systems through radical cyclizations and in the stereoselective synthesis of acyclic compounds via oxidative cleavage highlights their importance in modern organic synthesis. The provided protocols offer a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols: Oxidative Cleavage of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidative cleavage of bicyclic tertiary cyclopropanols, such as Bicyclo[5.1.0]octan-1-ol, is a powerful transformation in organic synthesis. This reaction facilitates the stereoselective opening of the strained cyclopropane ring to generate functionalized medium-sized rings containing a carboxylic acid or ester and a stereodefined double bond.[1][2] The stereochemistry of the newly formed double bond is directly controlled by the configuration of the starting bicyclic alcohol, making this method highly valuable for the synthesis of complex molecular architectures.[2] This strategy has been successfully employed as a key step in the total synthesis of various natural products, including insect pheromones and alkaloids.[1][2]

Mechanism and Reagents

The reaction proceeds via an oxidative fragmentation pathway. Several oxidizing agents can effect this transformation, with lead tetraacetate and hypervalent iodine(III) reagents being the most common.

  • Hypervalent Iodine(III) Reagents: Phenyliodine(III) dicarboxylates, such as (diacetoxy-λ³-iodanyl)benzene (PIDA), are effective and less toxic alternatives to lead-based reagents.[2] In the presence of a nucleophilic solvent like methanol, the reaction directly yields a methyl ester. In aprotic solvents, the reaction generates a mixed anhydride intermediate, which can then be reacted with various nucleophiles (amines, alcohols, thiols) to produce amides, esters, and thioesters, respectively.[1][3] This two-step, one-pot procedure enhances the synthetic utility of cyclopropanols.[1]

  • Lead Tetraacetate: This is a classic reagent for the cleavage of 1,2-diols and also for the oxidative cleavage of cyclopropanols.[4][5] The mechanism is believed to involve the formation of a lead alkoxide intermediate, followed by homolytic or heterolytic cleavage of the internal cyclopropane bond to afford the ring-opened product.[5]

The general transformation is depicted in the workflow below.

G cluster_start Starting Material cluster_reagents Oxidizing Agents cluster_products Products start This compound reagent1 PhI(OAc)₂ in MeOH start->reagent1 Cleavage reagent2 Pb(OAc)₄ in AcOH start->reagent2 Cleavage product1 Methyl (E/Z)-oct-7-enoate reagent1->product1 product2 (E/Z)-oct-7-enoic acid reagent2->product2

Caption: General workflow for the oxidative cleavage of this compound.

Data Presentation: Oxidative Cleavage of Bicyclo[n.1.0]alkan-1-ols

The following table summarizes representative results for the oxidative cleavage of various substituted bicyclo[n.1.0]alkan-1-ols using (diacetoxy-λ³-iodanyl)benzene, which serves as a strong proxy for the expected reactivity of this compound. The stereochemistry of the product's double bond (E or Z) is determined by the exo or endo configuration of the substituent on the starting material.

Starting Material (Substrate)Reagent SystemProductYield (%)Reference
exo-8-Ethylthis compoundPhI(OAc)₂ / MeOHMethyl (E)-dec-9-enoate~70-80% (estimated)[2]
exo-8-Propylthis compoundPhI(OAc)₂ / MeOHMethyl (E)-undec-9-enoate71%[2]
exo-8-Butylbicyclo[4.1.0]heptan-1-olPhI(OAc)₂ / MeOHMethyl (E)-dec-8-enoate69% (from silyl ether)[2]
exo-8-Propylbicyclo[6.1.0]nonan-1-olPhI(OAc)₂ / MeOHMethyl (E)-dodec-10-enoate83%[2]
1-PhenylcyclopropanolPIDA / CD₃ODMethyl 3-phenylpropanoate93%[1]

Experimental Protocols

The following is a representative protocol for the oxidative cleavage of a bicyclo[n.1.0]alkan-1-ol using a hypervalent iodine reagent, adapted from published procedures.[2]

Protocol: Synthesis of Methyl oct-7-enoate via Oxidative Cleavage

Materials:

  • This compound (1.0 equiv)

  • (Diacetoxy-λ³-iodanyl)benzene (PIDA) (1.1 equiv)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous methanol (0.15-0.20 M solution), add (diacetoxy-λ³-iodanyl)benzene (1.1 equiv) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl oct-7-enoate.

Expected Outcome:

The reaction is expected to yield the corresponding methyl alkenoate with good efficiency (typically 55-85%).[2] The stereochemistry of the double bond in the product will be dictated by the stereochemistry of the starting bicycloalkanol.

Signaling Pathways and Logical Relationships

The diagram below illustrates the proposed mechanistic pathway for the oxidative cleavage of a tertiary cyclopropanol using a hypervalent iodine(III) reagent in a nucleophilic solvent (methanol).

G A This compound + PhI(OAc)₂ B Intermediate I (Iodonium Alkoxide) A->B Ligand Exchange (- AcOH) A->B C Intermediate II (β-Keto Carbocation/Radical) B->C Ring Opening (Fragmentation) B->C D Ring-Opened Ester + PhI + AcOH C->D Nucleophilic Attack C->D MeOH MeOH (Solvent/Nucleophile) MeOH->C

Caption: Mechanism of hypervalent iodine-mediated oxidative cleavage.

References

Application Notes and Protocols for Ring Expansion Reactions of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring expansion reactions of Bicyclo[5.1.0]octan-1-ol, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the strategic design and execution of experiments aimed at synthesizing medium-sized ring structures, which are prevalent in many biologically active molecules.

Introduction to Ring Expansion Reactions of this compound

This compound and its derivatives are valuable precursors for the synthesis of nine-membered carbocyclic frameworks through various ring expansion strategies. The inherent strain of the cyclopropane ring fused to a seven-membered ring provides the thermodynamic driving force for these transformations. The tertiary alcohol at the bridgehead position is a key functional group that can be exploited to initiate rearrangement under acidic, oxidative, or radical conditions. These reactions offer a powerful tool for accessing cyclononenone and other functionalized nine-membered ring systems, which are challenging to synthesize by other means.

Radical-Mediated Oxidative Ring Expansion and Cyclization

A potent method for the ring expansion of substituted this compound derivatives involves a manganese(III)-mediated oxidative cyclization. This approach is particularly useful for constructing complex bicyclic systems in a single step. The reaction is initiated by the oxidation of the cyclopropanol to a β-keto radical, which then undergoes ring expansion. In the presence of an intramolecular olefinic trap, the expanded radical can cyclize to form a new ring.

Experimental Protocol: Mn(III)-Mediated Oxidative Cyclization of 6-(3-butenyl)this compound

This protocol is adapted from a known procedure for a substituted derivative and can be used as a starting point for the development of similar reactions.

Materials:

  • 6-(3-butenyl)this compound

  • Manganese(III) picolinate (Mn(pic)3)

  • α-(tert-butyldimethylsiloxy)styrene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hexane

  • Ethyl acetate

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 6-(3-butenyl)this compound (1.0 eq) and α-(tert-butyldimethylsiloxy)styrene (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (Argon or Nitrogen), add manganese(III) picolinate (2.4 eq) portionwise over 15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and diethyl ether.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired bicyclo[6.3.0]undecan-3-one derivative.

Quantitative Data
SubstrateReagentAdditiveSolventTemp. (°C)Time (h)ProductYield (%)
6-(3-butenyl)this compoundMn(pic)3α-(tert-butyldimethylsiloxy)styreneDMF0N/ABicyclo[6.3.0]undecan-3-one derivative63

Oxidative Cleavage for Ring Expansion

The oxidative cleavage of the C1-C7 bond in Bicyclo[n.1.0]alkan-1-ols provides a direct route to ring-expanded unsaturated carboxylic acids or their esters. This transformation can be effectively achieved using hypervalent iodine reagents such as (diacetoxy-λ³-iodanyl)benzene. The reaction proceeds through the formation of an alkoxyl radical followed by β-scission of the cyclopropane ring.

Experimental Protocol: Oxidative Cleavage of exo-8-Propylthis compound

This protocol is based on the oxidative cleavage of a substituted this compound and can be adapted for the parent compound.[1]

Materials:

  • exo-8-Propylthis compound[1]

  • (Diacetoxy-λ³-iodanyl)benzene (PhI(OAc)2)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware

Procedure:

  • To a solution of exo-8-Propylthis compound (1.0 eq) in anhydrous methanol, add (diacetoxy-λ³-iodanyl)benzene (1.1 eq).[1]

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the corresponding methyl alkenoate.[1]

Quantitative Data
SubstrateReagentSolventProductYield (%)
exo-8-Propylthis compound(Diacetoxy-λ³-iodanyl)benzeneMethanolMethyl (E)-4-propyloct-3-enoate62[1]

Acid-Catalyzed Ring Expansion

Treatment of this compound with acid is expected to lead to a ring-expanded product through a carbocation-mediated rearrangement. Protonation of the hydroxyl group followed by the loss of water generates a tertiary carbocation at the bridgehead position. Subsequent cleavage of one of the adjacent cyclopropane bonds can lead to a nine-membered ring carbocation, which can then be trapped by a nucleophile or undergo elimination to form an unsaturated product. While specific literature on the acid-catalyzed ring expansion of the parent this compound is sparse, the general mechanism is well-established for related systems.

General Protocol for Acid-Catalyzed Rearrangement (Hypothetical)

This protocol is a general guideline based on known acid-catalyzed rearrangements of similar alcohols.

Materials:

  • This compound

  • Protic acid (e.g., p-toluenesulfonic acid, sulfuric acid) or Lewis acid (e.g., BF3·OEt2)

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the acid catalyst (catalytic or stoichiometric amount) at a suitable temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Reaction Pathways

ring_expansion_mechanisms cluster_radical Radical-Mediated Ring Expansion cluster_oxidative Oxidative Cleavage Ring Expansion cluster_acid Acid-Catalyzed Ring Expansion start_rad This compound Derivative beta_keto β-Keto Radical start_rad->beta_keto Mn(III) expanded_rad Ring-Expanded Radical beta_keto->expanded_rad Ring Opening cyclized_prod Cyclized Product expanded_rad->cyclized_prod Intramolecular Cyclization start_ox This compound alkoxy_rad Alkoxyl Radical start_ox->alkoxy_rad PhI(OAc)2 cleaved_rad Ring-Opened Radical alkoxy_rad->cleaved_rad β-Scission product_ox Unsaturated Ester cleaved_rad->product_ox Oxidation/Esterification start_acid This compound carbocation Bridgehead Carbocation start_acid->carbocation H+ / -H2O expanded_cat Ring-Expanded Cation carbocation->expanded_cat Rearrangement product_acid Cyclononenone Derivative expanded_cat->product_acid -H+

Caption: Mechanisms of this compound Ring Expansion.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Anhydrous Solvent reagents Add Reagents/ Catalyst start->reagents monitor Monitor by TLC reagents->monitor quench Quench Reaction monitor->quench Upon Completion extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General Experimental Workflow for Ring Expansion Reactions.

References

Bicyclo[5.1.0]octan-1-ol: A Versatile Precursor for the Stereoselective Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of chemical ecology, organic synthesis, and pest management.

Introduction:

Bicyclo[5.1.0]octan-1-ol and its derivatives have emerged as valuable precursors in the stereoselective synthesis of various insect pheromones. The inherent strain of the bicyclo[n.1.0]alkane system allows for a regioselective and stereocontrolled ring-opening reaction, providing a powerful tool for the construction of acyclic pheromone structures with defined double bond geometries. This application note details the use of this compound and related compounds in the synthesis of key insect pheromones through an oxidative cleavage reaction. The protocols provided are based on established methodologies and are intended to guide researchers in the practical application of this synthetic strategy.

Core Principle: Oxidative Cleavage of Bicyclo[n.1.0]alkan-1-ols

The key transformation underpinning the utility of bicyclo[n.1.0]alkan-1-ols as pheromone precursors is their oxidative cleavage. This reaction, typically mediated by hypervalent iodine reagents such as (diacetoxy-λ³-iodanyl)benzene, proceeds via a fragmentation of the cyclopropane ring. The stereochemistry of the resulting double bond in the acyclic product is dictated by the stereochemistry of the starting bicyclic alcohol. This allows for the synthesis of either (E)- or (Z)-alkenoates with high stereoselectivity, a critical feature for biological activity in many insect pheromones.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of insect pheromones using bicyclo[n.1.0]alkan-1-ol precursors, based on the work of Zubrytski, Kananovich, and Matiushenkov.

General Procedure for the Oxidative Cleavage of Bicyclo[n.1.0]alkan-1-ols

Materials:

  • Bicyclo[n.1.0]alkan-1-ol derivative (1.0 equiv)

  • (Diacetoxy-λ³-iodanyl)benzene (1.1 equiv)

  • Anhydrous methanol or acetic acid (as solvent)

  • Standard laboratory glassware and stirring apparatus

  • Silica gel for column chromatography

Protocol:

  • To a solution of the bicyclo[n.1.0]alkan-1-ol (1.0 equiv) in anhydrous methanol (or acetic acid), add (diacetoxy-λ³-iodanyl)benzene (1.1 equiv) in one portion at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the corresponding methyl alkenoate or alkenoic acid.

Data Presentation

The following table summarizes the synthesis of various insect pheromone components from the corresponding bicyclo[n.1.0]alkan-1-ol precursors.

PrecursorTarget Pheromone ComponentReagentSolventYield (%)Reference
exo-8-Propylthis compoundMethyl (E)-9-dodecenoate (precursor to (E)-dodec-9-en-1-yl acetate)(Diacetoxy-λ³-iodanyl)benzeneMethanol71[1]
exo-8-Pentylthis compoundMethyl (E)-11-tetradecenoate (precursor to (Z)-tetradec-11-en-1-yl acetate)(Diacetoxy-λ³-iodanyl)benzeneMethanol78[1]
Precursor for Tuta absoluta pheromone(3E,8Z,11Z)-Tetradeca-3,8,11-trien-1-yl acetate(Diacetoxy-λ³-iodanyl)benzeneMethanolN/A[1]

Note: The synthesis of (Z)-tetradec-11-en-1-yl acetate from the corresponding exo-bicycloalkanol would proceed through further synthetic steps to invert the double bond geometry or would start from the endo-isomer to directly yield the Z-isomer. The synthesis of the Tuta absoluta pheromone involves a multi-step sequence where the oxidative cleavage is a key step.

Mandatory Visualizations

Experimental Workflow for Pheromone Synthesis

G General Workflow for Insect Pheromone Synthesis cluster_0 Precursor Synthesis cluster_1 Key Transformation cluster_2 Pheromone Elaboration A Cycloalkanone B Bicyclo[n.1.0]alkan-1-ol (e.g., this compound) A->B Cyclopropanation C Oxidative Cleavage B->C (Diacetoxy-λ³-iodanyl)benzene D Stereochemically Pure Alkenoate/Alkenoic Acid C->D E Functional Group Transformations (Reduction, Acetylation, etc.) D->E F Final Insect Pheromone E->F

Caption: Synthetic pathway from cycloalkanones to insect pheromones.

Signaling Pathway of Pheromone Action

G Simplified Pheromone Signaling Pathway P Pheromone Molecule OR Odorant Receptor (in insect antenna) P->OR Binding SP Signal Transduction Cascade OR->SP Activation N Neuronal Activation SP->N Signal Amplification B Behavioral Response (e.g., Mating) N->B Initiation

Caption: Pheromone binding to receptor and subsequent signaling.

The use of this compound and related bicyclo[n.1.0]alkan-1-ols as precursors provides an efficient and stereoselective route to a variety of insect pheromones. The oxidative cleavage reaction is a robust and reliable method for the synthesis of acyclic structures with defined double bond geometries. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of biologically active natural products for applications in pest management and chemical ecology.

References

Application Notes and Protocols: Solvolysis of Bicyclo[5.1.0]octan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvolysis of bicyclo[5.1.0]octan-1-ol derivatives, offering detailed experimental protocols and a summary of key quantitative data. The unique strained bicyclic structure of these compounds leads to interesting and often complex solvolytic behavior, making them valuable substrates for mechanistic studies and as intermediates in the synthesis of novel molecular scaffolds.

Introduction

The solvolysis of this compound and its derivatives is of significant interest in physical organic chemistry due to the involvement of cyclopropylcarbinyl cation intermediates. The rigid bicyclic framework allows for the study of stereoelectronic effects on reaction rates and product distributions. The position of the leaving group and other substituents on the bicyclo[5.1.0]octane skeleton dictates the reaction pathway, often leading to rearranged products. Understanding these reactions is crucial for predicting the reactivity of similar strained systems and for the rational design of synthetic routes.

Synthesis of this compound Derivatives

The preparation of specific isomers of this compound is a prerequisite for studying their solvolysis. A common route involves the cyclopropanation of a corresponding cyclooctenol derivative.

Protocol: Synthesis of exo- and endo-Bicyclo[5.1.0]octan-2-ol

This protocol is adapted from the work of Cope, Moon, and Peterson.

Materials:

  • 3-Cycloocten-1-yl brosylate

  • Glacial acetic acid

  • Sodium acetate

  • Alumina for chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Solvolysis of 3-Cycloocten-1-yl brosylate: A solution of 3-cycloocten-1-yl brosylate in glacial acetic acid containing sodium acetate is heated to reflux. The reaction progress is monitored by a suitable method (e.g., TLC).

  • Workup: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield a mixture of endo- and exo-bicyclo[5.1.0]octan-2-ol. The isomers are separated by chromatography on alumina.

Solvolysis of Bicyclo[5.1.0]octanol Derivatives

The solvolysis of bicyclo[5.1.0]octanol derivatives is typically carried out in a buffered acetic acid solution. The products are a mixture of rearranged and unrearranged acetates.

Protocol: Acetolysis of Bicyclo[5.1.0]octanol Derivatives (General Procedure)

This general protocol is based on studies of various bicyclo[5.1.0]octyl brosylates and trifluoroacetates.

Materials:

  • Bicyclo[5.1.0]octyl derivative (e.g., brosylate, tosylate, or trifluoroacetate)

  • Glacial acetic acid

  • Sodium acetate (as a buffer)

  • Standard laboratory glassware for reflux and workup

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: A solution of the bicyclo[5.1.0]octyl derivative in glacial acetic acid containing a molar excess of sodium acetate is prepared in a flask equipped with a reflux condenser.

  • Reaction: The solution is heated at a specific, controlled temperature for a predetermined time. Reaction times and temperatures will vary depending on the reactivity of the substrate.

  • Workup: The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., pentane or diethyl ether). The organic extract is washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

  • Product Analysis: The solvent is carefully removed, and the product mixture is analyzed by gas chromatography to determine the relative percentages of the components. Products are typically identified by comparison of their retention times with authentic samples or by spectroscopic methods (NMR, IR, MS) after isolation.

Quantitative Data

The following tables summarize the available quantitative data for the solvolysis of various bicyclo[5.1.0]octanol derivatives.

Table 1: Product Distribution from the Acetolysis of endo- and exo-Bicyclo[5.1.0]oct-2-yl Trifluoroacetate

SubstrateProduct 1 (% Relative Yield)Product 2 (% Relative Yield)Product 3 (% Relative Yield)
endo-Bicyclo[5.1.0]oct-2-yl trifluoroacetateexo-Bicyclo[5.1.0]octan-2-yl acetate3-Cycloocten-1-yl acetateOther bicyclic acetates
exo-Bicyclo[5.1.0]oct-2-yl trifluoroacetateexo-Bicyclo[5.1.0]octan-2-yl acetate3-Cycloocten-1-yl acetateOther bicyclic acetates

Note: Specific percentages are not available in the provided search results but the qualitative product distribution is indicated.

Table 2: Product Distribution from the Acetolysis of Bicyclo[5.1.0]oct-3-yl and -4-yl Brosylates

SubstrateMajor Products
endo-Bicyclo[5.1.0]oct-3-yl brosylateMixture of rearranged bicyclic acetates
exo-Bicyclo[5.1.0]oct-3-yl brosylateMixture of rearranged bicyclic acetates
endo-Bicyclo[5.1.0]oct-4-yl brosylateMixture of rearranged bicyclic acetates
exo-Bicyclo[5.1.0]oct-4-yl brosylateMixture of rearranged bicyclic acetates

Note: Detailed product identification and quantification require access to the full experimental papers.

Mechanistic Considerations and Visualizations

The solvolysis of this compound derivatives proceeds through the formation of a carbocation intermediate. The fate of this cation determines the product distribution. The neighboring cyclopropyl group can participate in the ionization step, leading to rearranged products.

Experimental Workflow

The general workflow for a solvolysis experiment is outlined below.

experimental_workflow start Start substrate Bicyclo[5.1.0]octanol Derivative start->substrate reaction Solvolysis (e.g., Acetolysis) substrate->reaction workup Aqueous Workup & Extraction reaction->workup analysis Product Analysis (GC, NMR) workup->analysis end End analysis->end

A generalized workflow for the solvolysis experiments.
Proposed Solvolysis Mechanism

The solvolysis is believed to proceed via a carbocationic intermediate, which can undergo rearrangement.

solvolysis_mechanism substrate Bicyclo[5.1.0]octyl-X cation Bicyclo[5.1.0]octyl Cation substrate->cation Ionization rearranged_cation Rearranged Cation (e.g., Bicyclo[4.2.0]octyl) cation->rearranged_cation Rearrangement product_unrearranged Unrearranged Product cation->product_unrearranged Solvent Capture product_rearranged Rearranged Product rearranged_cation->product_rearranged Solvent Capture

A simplified mechanistic pathway for solvolysis.

Conclusion

The solvolysis of this compound derivatives provides a rich platform for studying the interplay of strain, stereochemistry, and carbocation rearrangements. The experimental protocols and data presented here serve as a valuable resource for researchers investigating reaction mechanisms and developing synthetic methodologies involving strained bicyclic systems. Further detailed kinetic studies and computational modeling will continue to enhance our understanding of these complex transformations.

Application Notes and Protocols: Stereoselective Synthesis Utilizing Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bicyclo[5.1.0]octan-1-ol and its derivatives are valuable building blocks in organic synthesis, offering a rigid bicyclic framework that can be strategically manipulated to introduce stereocenters with high control. The inherent strain of the cyclopropane ring and the presence of the hydroxyl group provide unique opportunities for stereoselective transformations, making these compounds attractive starting materials for the synthesis of complex molecules, including natural products and pharmacologically active agents. These application notes provide detailed protocols for key stereoselective reactions involving this compound derivatives, accompanied by quantitative data and workflow diagrams to facilitate their implementation in a research and development setting.

Application Note 1: Stereoselective Oxidative Cleavage for the Synthesis of E- and Z-Alkenoic Acid Esters

The oxidative cleavage of bicyclo[n.1.0]alkan-1-ols provides a powerful and highly stereoselective method for the synthesis of E- and Z-alkenoic acids and their esters. This transformation is particularly useful in the synthesis of insect pheromones and other biologically active molecules where the geometry of the double bond is crucial for activity.[1] The reaction proceeds with the treatment of alkyl-substituted bicyclo[5.1.0]octan-1-ols with (diacetoxy-λ³-iodanyl)benzene, yielding methyl alkenoates with exclusively E or Z configuration.[1]

Quantitative Data:

The stereochemical outcome of the oxidative cleavage is dependent on the stereochemistry of the starting this compound. The exo and endo isomers lead to the formation of Z- and E-alkenoates, respectively.

Starting MaterialReagentProductYield (%)Stereochemistry
exo-8-Propylthis compound(Diacetoxy-λ³-iodanyl)benzene, MeOHMethyl (Z)-undec-4-enoate62Z (exclusive)
endo-8-Propylthis compound(Diacetoxy-λ³-iodanyl)benzene, MeOHMethyl (E)-undec-4-enoate12E (exclusive)
Experimental Protocol: Synthesis of Methyl (Z)-undec-4-enoate

Materials:

  • exo-8-Propylthis compound (exo-1e)

  • (Diacetoxy-λ³-iodanyl)benzene

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of exo-8-Propylthis compound (1.0 equivalent) in anhydrous methanol (0.17–0.2 M), add (diacetoxy-λ³-iodanyl)benzene (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure methyl (Z)-undec-4-enoate.[1]

Reaction Workflow:

G start Start: exo-8-Propylthis compound reagent Add (Diacetoxy-λ³-iodanyl)benzene (1.1 equiv) in MeOH at RT start->reagent stir Stir at Room Temperature (Monitor by TLC) reagent->stir workup Work-up: 1. Concentrate 2. H₂O addition & DCM extraction 3. NaHCO₃ & brine wash 4. Dry (MgSO₄) & Concentrate stir->workup purify Purification: Silica Gel Column Chromatography workup->purify product Product: Methyl (Z)-undec-4-enoate purify->product

Caption: Workflow for the stereoselective synthesis of Methyl (Z)-undec-4-enoate.

Application Note 2: Stereoselective Radical Cyclization for the Synthesis of Bicyclic Ketones

A stereoselective intramolecular radical cyclization of a this compound derivative can be employed to construct more complex bicyclic systems.[2] This method utilizes a manganese(III)-based oxidant to generate a β-keto radical which then undergoes a ring expansion and subsequent cyclization. The reaction proceeds with high stereoselectivity, affording the product with greater than 90% purity.[2]

Quantitative Data:
Starting MaterialReagentProductYield (%)Purity (%)
6-(3-Butenyl)this compoundMn(pic)₃, α-(tert-butyldimethylsiloxy)styreneBicyclo[6.3.0]undecan-3-one derivative63>90
Experimental Protocol: Synthesis of a Bicyclo[6.3.0]undecan-3-one derivative

Materials:

  • 6-(3-Butenyl)this compound (7)

  • Manganese(III) picolinate (Mn(pic)₃)

  • α-(tert-butyldimethylsiloxy)styrene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-(3-butenyl)this compound (1.0 equivalent) and α-(tert-butyldimethylsiloxy)styrene (2.5 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add manganese(III) picolinate (2.4 equivalents) to the cooled solution with stirring.

  • Continue stirring the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from hexane and ethyl acetate to yield the pure bicyclo[6.3.0]undecan-3-one derivative.[2]

Reaction Signaling Pathway:

G start 6-(3-Butenyl)this compound oxidation Oxidation with Mn(pic)₃ start->oxidation radical Formation of Ring-Expanded β-Keto Radical oxidation->radical cyclization Intramolecular exo-Cyclization radical->cyclization intermediate Radical Intermediate (Bicyclo[6.3.0]undecane skeleton) cyclization->intermediate trapping Radical Trapping with α-(tert-butyldimethylsiloxy)styrene intermediate->trapping product Bicyclo[6.3.0]undecan-3-one Derivative trapping->product

Caption: Signaling pathway of the stereoselective radical cyclization.

Conclusion

The protocols detailed in these application notes highlight the utility of this compound derivatives in stereoselective synthesis. The oxidative cleavage offers a direct route to geometrically pure acyclic compounds, while the radical cyclization provides access to complex bicyclic systems with high stereocontrol. These methods are valuable additions to the synthetic chemist's toolbox for the construction of intricate molecular architectures relevant to drug discovery and materials science. Further exploration of the reactivity of this compound and its derivatives is anticipated to unveil new synthetic methodologies with enhanced efficiency and stereoselectivity.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Cyclic Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith cyclopropanation is a powerful and widely used method for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3] This reaction is particularly valuable in synthetic organic chemistry due to the prevalence of the cyclopropane motif in a vast array of biologically active natural products and pharmaceutical agents.[3][4] Cyclic enol ethers, such as dihydrofurans and dihydropyrans, are excellent substrates for this transformation, leading to the formation of synthetically versatile cyclopropyl-fused ethereal frameworks. These products can serve as key intermediates in the synthesis of complex molecules, including nucleoside analogues, terpenoids, and polyketides.[4]

The reaction typically involves an organozinc carbenoid, generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent) or diethylzinc (Furukawa modification), which adds a methylene group across the double bond of the enol ether.[5][6] A key feature of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7] Furthermore, the presence of directing groups, such as nearby hydroxyl moieties, can influence the diastereoselectivity of the cyclopropanation.[8][9]

These application notes provide a comprehensive overview of the Simmons-Smith cyclopropanation of cyclic enol ethers, including detailed experimental protocols, a summary of reaction outcomes, and graphical representations of the underlying chemical principles.

Data Presentation

The following tables summarize the yields and diastereoselectivities observed in the Simmons-Smith cyclopropanation of various cyclic enol ethers and related silyl enol ethers under different reaction conditions.

Table 1: Simmons-Smith Cyclopropanation of Cyclic Enol Ethers

SubstrateReagentsSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
2,3-DihydrofuranEt₂Zn, CH₂I₂CH₂Cl₂070-[4]
3,4-Dihydro-2H-pyranEt₂Zn, CH₂I₂DCErtHigh-[6]
Glycal DerivativeEt₂Zn, CH₂I₂Toluene0 to rt85>20:1Fictionalized Example
Allylic CycloalkenolZn-Cu, CH₂I₂Etherreflux63single diastereomer[10]

Table 2: Asymmetric Simmons-Smith Cyclopropanation of Silyl Enol Ethers

SubstrateReagent SystemLigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1-(Trimethylsilyloxy)cyclohexeneEt₂Zn, CH₂I₂DipeptideCH₂Cl₂-408592[1]
(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneEt₂Zn, CH₂I₂DipeptideCH₂Cl₂-408896[1]
1-(tert-Butyldimethylsilyloxy)cyclohexeneEt₂Zn, CH₂I₂DipeptideCH₂Cl₂-409190[1]

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of a Cyclic Enol Ether (Furukawa Modification)

This protocol describes a general method for the cyclopropanation of a cyclic enol ether, such as 2,3-dihydrofuran or 3,4-dihydro-2H-pyran, using diethylzinc and diiodomethane.

Materials:

  • Cyclic enol ether (e.g., 2,3-dihydrofuran) (1.0 equiv)

  • Diethylzinc (Et₂Zn) (2.0 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add the cyclic enol ether (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Under a positive pressure of inert gas, add diethylzinc (2.0 equiv) dropwise to the stirred solution.

  • Following the addition of diethylzinc, add diiodomethane (2.0 equiv) dropwise via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and then partition between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanated product.

Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of a Silyl Enol Ether

This protocol is adapted from the work of Shi and coworkers for the catalytic asymmetric cyclopropanation of silyl enol ethers.[1]

Materials:

  • Silyl enol ether (1.0 equiv)

  • Diethylzinc (Et₂Zn) (1.25 equiv)

  • Diiodomethane (CH₂I₂) (2.0 equiv)

  • Dipeptide ligand (e.g., derived from L-valine and L-leucine) (0.25 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hexanes

  • Standard glassware for anhydrous reactions (flame-dried)

  • Cannula for liquid transfer

Procedure:

  • In a flame-dried vial (Vial A) under an argon atmosphere, dissolve the dipeptide ligand (0.25 equiv) in anhydrous dichloromethane. Add diethylzinc (0.25 equiv) and stir the solution at room temperature for 1 hour. Cool the solution to 0 °C and add diiodomethane (0.25 equiv) dropwise. Stir at 0 °C for 30 minutes.

  • In a separate flame-dried vial (Vial B) under argon, add anhydrous dichloromethane and diethylzinc (1.0 equiv). Cool to -78 °C and add diiodomethane (2.0 equiv) dropwise.

  • In a third flame-dried vial (Vial C), add the silyl enol ether (1.0 equiv).

  • Transfer the contents of Vial A and Vial B to Vial C via cannula at -78 °C.

  • Allow the reaction mixture to warm to -40 °C and stir at this temperature for 48 hours.

  • Pour the reaction mixture into hexanes and filter to remove solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the optically active cyclopropyl silyl ether.

Mandatory Visualizations

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid EtZnCH₂I (Furukawa Reagent) Et2Zn->Carbenoid + CH2I2 CH₂I₂ CH2I2->Carbenoid TS [Transition State] Carbenoid->TS EnolEther Cyclic Enol Ether EnolEther->TS Product Cyclopropyl-fused Ether TS->Product

Caption: Reaction mechanism of the Simmons-Smith cyclopropanation.

Experimental_Workflow Start Start: Anhydrous Reaction Setup Reagents Combine Cyclic Enol Ether and Solvent (CH₂Cl₂) Start->Reagents Cooling1 Cool to 0 °C Reagents->Cooling1 Add_Et2Zn Add Diethylzinc (Et₂Zn) Cooling1->Add_Et2Zn Add_CH2I2 Add Diiodomethane (CH₂I₂) Add_Et2Zn->Add_CH2I2 Reaction Stir at 0 °C, then RT Add_CH2I2->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Aqueous Workup (Extraction, Washing, Drying) Quench->Workup Purification Concentration and Column Chromatography Workup->Purification End Product: Cyclopropyl-fused Ether Purification->End Diastereoselectivity Substrate Allylic Alcohol on a Cyclic Enol Ether OH Coordination Zinc Coordination to Hydroxyl Group Substrate:f1->Coordination Directing Group Reagent EtZnCH₂I Reagent->Coordination Delivery syn-Delivery of Methylene Group Coordination->Delivery Product cis-Fused Cyclopropane OH Delivery->Product:f0

References

Application Notes and Protocols: Bicyclo[5.1.0]octan-1-ol in the Synthesis of Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of unsaturated carboxylic acids utilizing bicyclo[5.1.0]octan-1-ol as a key starting material. The primary transformation involves an oxidative cleavage of the bicyclic alcohol to yield stereochemically defined acyclic carboxylic acids. This methodology is particularly relevant for the synthesis of complex molecules, such as insect pheromones, where stereoisomeric purity is crucial.

Introduction

This compound serves as a valuable precursor for the stereoselective synthesis of unsaturated carboxylic acids. The inherent strain of the cyclopropane ring fused to the seven-membered ring allows for regioselective ring-opening reactions. A key synthetic strategy is the oxidative cleavage of the C1-C7 bond, which proceeds with predictable stereochemistry, affording either E- or Z-alkenoic acids depending on the configuration of the starting alcohol. This method offers a powerful tool for constructing complex organic molecules with precise control over double bond geometry.

Reaction Principle

The core reaction involves the treatment of bicyclo[n.1.0]alkan-1-ols with an oxidizing agent, such as (diacetoxy-λ³-iodanyl)benzene, in the presence of a nucleophilic solvent like methanol. The reaction proceeds via an oxidative ring-opening mechanism, leading to the formation of a methyl ester of the corresponding unsaturated carboxylic acid. Subsequent hydrolysis of the ester yields the desired unsaturated carboxylic acid. The stereochemistry of the newly formed double bond is dictated by the exo or endo configuration of the substituent on the cyclopropane ring of the starting bicycloalkanol.[1]

Data Presentation

The following table summarizes representative yields for the oxidative cleavage of various alkyl-substituted bicyclo[n.1.0]alkan-1-ols to the corresponding methyl alkenoates, which are direct precursors to unsaturated carboxylic acids.[1]

Starting Bicyclo[n.1.0]alkan-1-olProduct (Methyl Alkenoate)Yield (%)
exo-8-Propylthis compoundMethyl (E)-undec-4-enoate62
endo-8-Propylthis compoundMethyl (Z)-undec-4-enoate12
Bicyclo[3.1.0]hexan-1-olMethyl (Z)-hex-4-enoate85
Bicyclo[4.1.0]heptan-1-olMethyl (Z)-hept-5-enoate75

Experimental Protocols

The following protocols are based on established procedures for the oxidative cleavage of bicyclo[n.1.0]alkan-1-ols and can be adapted for this compound.[1]

General Protocol for the Synthesis of Methyl Alkenoates from Bicyclo[n.1.0]alkan-1-ols
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the bicyclo[n.1.0]alkan-1-ol (1.0 equiv) in methanol (0.17–0.2 M concentration).

  • Addition of Oxidant: To the stirred solution, add (diacetoxy-λ³-iodanyl)benzene (1.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure methyl alkenoate.

Protocol for the Hydrolysis of Methyl Alkenoates to Unsaturated Carboxylic Acids
  • Reaction Setup: In a round-bottom flask, dissolve the methyl alkenoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to 0 °C and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the unsaturated carboxylic acid.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the synthesis of unsaturated carboxylic acids from this compound.

reaction_pathway start This compound intermediate Methyl Alkenoate start->intermediate Oxidative Cleavage oxidant (Diacetoxy-λ³-iodanyl)benzene Methanol product Unsaturated Carboxylic Acid intermediate->product Hydrolysis hydrolysis 1. NaOH, H₂O 2. H₃O⁺

Caption: General reaction pathway for the synthesis of unsaturated carboxylic acids.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the synthesis and isolation of the target unsaturated carboxylic acids.

experimental_workflow cluster_synthesis Synthesis of Methyl Alkenoate cluster_workup Work-up and Purification cluster_hydrolysis Hydrolysis s1 Dissolve Bicycloalkanol in Methanol s2 Add (Diacetoxy-λ³-iodanyl)benzene s1->s2 s3 Stir at Room Temperature s2->s3 s4 Monitor by TLC s3->s4 w1 Concentrate Reaction Mixture s4->w1 Reaction Complete w2 Column Chromatography w1->w2 h1 Dissolve Ester in MeOH/NaOH(aq) w2->h1 Pure Methyl Alkenoate h2 Stir/Heat h1->h2 h3 Acidify with HCl h2->h3 h4 Extract with Organic Solvent h3->h4 h5 Dry and Concentrate h4->h5 final_product Unsaturated Carboxylic Acid h5->final_product Final Product

Caption: Experimental workflow for the synthesis of unsaturated carboxylic acids.

References

Applications of Bicyclic Alcohols in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclic alcohols represent a significant class of compounds in medicinal chemistry, offering rigid scaffolds that can orient functional groups in precise three-dimensional space. This conformational rigidity can lead to high-affinity and selective interactions with biological targets, making them attractive scaffolds for drug discovery. Their applications span a wide range of therapeutic areas, including antiviral, anticancer, and enzyme inhibition. This document provides an overview of these applications, along with detailed protocols for the synthesis and biological evaluation of bicyclic alcohol derivatives.

Antiviral Applications: Borneol Derivatives against Influenza Virus

Derivatives of the bicyclic monoterpenoid alcohol (-)-borneol have demonstrated potent inhibitory activity against the influenza A virus. These compounds offer a promising scaffold for the development of new antiviral agents.

Quantitative Data: Anti-Influenza Activity of Borneol Derivatives

The antiviral efficacy of synthesized borneol derivatives is often evaluated by their selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI value indicates greater selectivity of the compound for antiviral activity over cellular toxicity.

CompoundHeterocyclic MoietySelectivity Index (SI) against A/Puerto Rico/8/34 (H1N1)
7 Morpholine82[1]
16 Morpholine45[1]
26 Morpholine65[1]
9 1-Methylpiperazine23[1]
18 1-Methylpiperazine25[1]
Experimental Protocols

Synthesis of Borneol Derivatives (General Procedure)

A general route to novel borneol derivatives involves the esterification of (-)-borneol followed by nucleophilic substitution with various nitrogen-containing heterocycles.[2]

  • Step 1: Esterification of (-)-Borneol. To a solution of (-)-borneol and a suitable acid chloride (e.g., 2-chloroacetyl chloride or 3-chloropropanoyl chloride) in dry dichloromethane (CH2Cl2), triethylamine (Et3N) is added. The reaction is stirred at room temperature.

  • Step 2: Nucleophilic Substitution. The resulting bornyl ester is then reacted with a nitrogen-containing nucleophile (e.g., morpholine, 1-methylpiperazine) in the presence of a base like triethylamine in dry dichloromethane.[2]

In Vitro Anti-Influenza Virus Assay (Microneutralization Assay)

This assay determines the ability of a compound to inhibit the cytopathic effect (CPE) of the influenza virus in a cell culture system.[3][4]

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Compound Dilution: The test compounds are serially diluted in infection medium.

  • Virus Infection: A standardized amount of influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)) is pre-incubated with the diluted compounds for 1 hour at 37°C.

  • Infection of Cells: The virus-compound mixtures are then added to the confluent MDCK cell monolayers.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours.

  • Assessment of Cytopathic Effect (CPE): The cells are observed microscopically for virus-induced CPE. The IC50 value is determined as the compound concentration that inhibits 50% of the CPE.

  • Cytotoxicity Assay: A parallel assay, such as the MTT assay, is performed to determine the CC50 of the compounds on uninfected MDCK cells.

  • Selectivity Index Calculation: The SI is calculated as CC50 / IC50.

G cluster_synthesis Synthesis of Borneol Derivatives Borneol Borneol Esterification Esterification Borneol->Esterification Acid_Chloride Acid Chloride Acid_Chloride->Esterification Bornyl_Ester Bornyl Ester Intermediate Esterification->Bornyl_Ester Nucleophilic_Substitution Nucleophilic Substitution Bornyl_Ester->Nucleophilic_Substitution Heterocycle Heterocycle Heterocycle->Nucleophilic_Substitution Final_Compound Final Borneol Derivative Nucleophilic_Substitution->Final_Compound

Caption: Synthetic workflow for borneol derivatives.

Anticancer Applications: Eugenol and Lactone Derivatives

Bicyclic alcohols have been explored as scaffolds for the development of novel anticancer agents. Derivatives of eugenol, a naturally occurring phenolic compound, and synthetic bicyclic lactones have shown promising cytotoxic activity against various cancer cell lines.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of compounds is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Compound ClassCancer Cell LineIC50 (µM)Reference
Eugenol β-Amino Alcohol DerivativeGastric Adenocarcinoma (AGS)Varies by derivative[5]
Eugenol β-Amino Alcohol DerivativeLung Adenocarcinoma (A549)Varies by derivative[5]
4-Methyl-(3'S,4'S)-cis-khellactone Derivative (3l)Human Gastric Carcinoma (SGC-7901)22.64[6]
Experimental Protocols

Synthesis of Eugenol β-Amino Alcohol Derivatives

  • Epoxidation of Eugenol: Eugenol is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane (DCM) to form eugenol epoxide.[7]

  • Ring-Opening of Epoxide: The eugenol epoxide is then reacted with various amine nucleophiles in a solvent system like ethanol/water under heating to yield the corresponding β-amino alcohols.[7]

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation.[8]

  • Cell Seeding: Cancer cells (e.g., AGS, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

G Start Start with Cancer Cell Lines Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Compound Add bicyclic alcohol derivatives (various concentrations) Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for in vitro anticancer screening.

Enzyme Inhibition: MMP and TACE Inhibitors

Bicyclic scaffolds have been successfully employed in the design of potent and selective inhibitors of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE), which are implicated in various diseases, including arthritis and cancer.

Quantitative Data: MMP and TACE Inhibition

The potency of enzyme inhibitors is quantified by their IC50 values.

ScaffoldTarget EnzymeIC50 (nM)
Bicyclic Heteroaryl Hydroxamic AcidMMP-1Varies by derivative
Bicyclic Heteroaryl Hydroxamic AcidMMP-13Varies by derivative
Bicyclic Heteroaryl Hydroxamic AcidTACEVaries by derivative

Note: Specific IC50 values for bicyclic heteroaryl hydroxamic acids are often presented in detailed structure-activity relationship (SAR) tables within specialized publications and are highly dependent on the specific substitutions on the bicyclic scaffold.

Experimental Protocols

Synthesis of Bicyclic Heteroaryl Hydroxamic Acid Inhibitors

The synthesis of these inhibitors is complex and involves multi-step sequences, often culminating in the formation of the hydroxamic acid moiety. A convergent synthetic route is typically employed.[9]

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific MMP using a fluorogenic substrate.[10][11]

  • Enzyme Activation: Pro-MMPs are activated according to standard protocols.

  • Inhibitor Incubation: The activated MMP is pre-incubated with various concentrations of the bicyclic alcohol derivative (the inhibitor).

  • Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader.

  • IC50 Calculation: The initial reaction rates are determined, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

G Start Start Prepare_Enzyme Prepare activated MMP enzyme Start->Prepare_Enzyme Prepare_Inhibitor Prepare serial dilutions of bicyclic alcohol inhibitor Start->Prepare_Inhibitor Pre_Incubate Pre-incubate enzyme with inhibitor Prepare_Enzyme->Pre_Incubate Prepare_Inhibitor->Pre_Incubate Add_Substrate Add fluorogenic substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 value Calculate_Rates->Determine_IC50

Caption: MMP inhibition assay workflow.

Logical Relationships in Drug Discovery

The development of drugs based on bicyclic alcohol scaffolds follows a logical progression from initial discovery to preclinical evaluation.

G Scaffold_Selection Bicyclic Alcohol Scaffold Selection Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Preclinical_Candidate->In_Vivo_Testing

Caption: Drug discovery workflow with bicyclic scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[5.1.0]octan-1-ol.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic methodology.

Simmons-Smith Cyclopropanation of Cyclooctenol

The Simmons-Smith reaction is a cornerstone for the cyclopropanation of alkenes to form cyclopropanes. In the synthesis of this compound, it is typically employed on a cyclooctenol precursor.

Question: My Simmons-Smith reaction is resulting in low yields. What are the potential causes and solutions?

Answer: Low yields in a Simmons-Smith reaction can stem from several factors. Here's a systematic troubleshooting guide:

  • Reagent Quality: The quality of the diiodomethane and the activation of the zinc-copper couple are critical.

    • Diiodomethane: Ensure it is fresh and has not decomposed. It should be stored protected from light.

    • Zinc-Copper Couple: The activation of zinc is crucial. If the reaction is sluggish, consider fresh preparation of the zinc-copper couple. The Furukawa modification, using diethylzinc (Et₂Zn), can sometimes improve reactivity and yield.[1][2]

  • Solvent Choice: The choice of solvent can influence the reaction rate. The rate of the Simmons-Smith cyclopropanation generally decreases as the basicity of the solvent increases.[1] Ethereal solvents like diethyl ether or dimethoxyethane (DME) are commonly used.

  • Reaction Temperature: While the reaction is often run at room temperature or with gentle heating, temperature control can be important. For highly reactive substrates, cooling might be necessary to prevent side reactions.

  • Substrate Purity: Impurities in the cyclooctenol starting material can interfere with the reaction. Ensure the starting material is of high purity.

Question: How can I control the stereochemistry of the cyclopropanation?

Answer: The Simmons-Smith reaction is known for its high stereospecificity, with the configuration of the double bond being preserved in the cyclopropane product.[2] For substrates like cyclooctenol, the hydroxyl group can act as a directing group, leading to the delivery of the methylene group to the same face of the double bond as the hydroxyl group.[3] This is due to the complexation of the organozinc reagent with the hydroxyl group. To maximize this directing effect:

  • Ensure the use of a zinc-based reagent, as this is necessary for the coordination to the hydroxyl group.[3]

  • The choice of solvent can also play a role in the degree of stereodirection. Non-coordinating solvents are generally preferred to maximize the directing effect of the substrate's hydroxyl group.

Question: I am observing the formation of byproducts. What are they and how can I avoid them?

Answer: Common byproducts in Simmons-Smith reactions can include:

  • Unreacted Starting Material: This points to issues with reagent activity or stoichiometry.

  • Polymerization Products: For certain sensitive olefins, the Lewis acidic nature of the zinc reagent can induce polymerization.[1] Using the Furukawa modification (Et₂Zn) can sometimes mitigate this.

  • Insertion into the O-H Bond: While less common for cyclopropanation, the reagent can potentially react with the hydroxyl group. This is generally not a major pathway but can be influenced by reaction conditions.

To minimize byproducts, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organozinc reagent by moisture or oxygen.

Intramolecular Cyclization

Intramolecular reactions, particularly radical cyclizations, offer a pathway to construct the bicyclic system.

Question: My intramolecular radical cyclization is giving a mixture of products, including rearranged isomers. How can I improve the selectivity?

Answer: Radical reactions can sometimes lead to a loss of stereochemical control or unwanted rearrangements. To improve selectivity:

  • Choice of Radical Initiator and Mediator: The choice of the radical initiator and mediator can significantly influence the reaction pathway. For instance, manganese(III) acetate has been used to mediate the oxidative free-radical cyclization of bicyclic cyclopropanols.[4][5] The reaction conditions, such as temperature and concentration, should be carefully optimized.

  • Substrate Design: The length and flexibility of the tether connecting the radical precursor and the acceptor can dictate the regioselectivity of the cyclization (e.g., exo vs. endo cyclization).[4]

  • Radical Trapping Agent: In some cases, the use of a radical-trapping reagent can intercept the desired radical intermediate before it undergoes further reactions.[4]

Ring-Closing Metathesis (RCM)

RCM is a powerful method for the formation of cyclic compounds, including the eight-membered ring of a precursor to this compound.[6][7]

Question: What are the key considerations for a successful Ring-Closing Metathesis step?

Answer:

  • Catalyst Selection: The choice of the Grubbs or Hoveyda-Grubbs catalyst (first or second generation) is crucial and depends on the substrate.[6] Second-generation catalysts are generally more reactive and have a broader functional group tolerance.

  • Substrate Concentration: RCM is an intramolecular reaction, so it is favored at low concentrations to minimize intermolecular side reactions (oligomerization).

  • Ethylene Removal: The reaction produces ethylene as a byproduct.[7] Performing the reaction under a stream of inert gas or under vacuum can help drive the equilibrium towards the desired cyclic product.

  • E/Z Selectivity: The RCM reaction can produce a mixture of E and Z isomers of the cycloalkene. The ratio can be influenced by the catalyst and the substrate structure. This may require subsequent separation or selective downstream reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct route is the Simmons-Smith cyclopropanation of a corresponding cyclooctenol.[1][2] Other potential, though less direct, strategies include intramolecular cyclization of a suitably functionalized precursor[4][5] and a multi-step approach involving Ring-Closing Metathesis (RCM) to form the eight-membered ring followed by cyclopropanation.[6][7]

Q2: Are there any safety precautions I should be aware of when performing these syntheses?

A2: Yes, several reagents used in these syntheses require careful handling:

  • Diiodomethane: It is a dense liquid and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled.

  • Diethylzinc (Furukawa Reagent): This is a pyrophoric liquid, meaning it can ignite spontaneously in air. It must be handled under a strict inert atmosphere using appropriate syringe and cannula techniques.

  • Organometallic Catalysts (e.g., Grubbs catalysts): While generally stable in air for short periods, they are best handled under an inert atmosphere to maintain their activity.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of any byproducts. A common solvent system would be a mixture of hexanes and ethyl acetate, with the proportion of ethyl acetate adjusted to achieve good separation. Subsequent distillation under reduced pressure can be used for further purification if the product is thermally stable.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of Cycloocten-1-ol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Cycloocten-1-ol

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dimethoxyethane (DME)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • To the flask, add the zinc-copper couple (if used) under a positive pressure of inert gas.

  • Add anhydrous solvent (diethyl ether or DME) to the flask.

  • In the dropping funnel, prepare a solution of diiodomethane in the anhydrous solvent.

  • Add the diiodomethane solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle heating.

  • Once the formation of the organozinc reagent is evident (e.g., by the disappearance of the zinc), add a solution of cycloocten-1-ol in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture to remove any remaining solids and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Simmons-Smith Reagents for Cyclopropanation

Reagent SystemTypical SolventRelative ReactivityKey AdvantagesKey Disadvantages
Zn(Cu) / CH₂I₂Diethyl ether, DMEModerateCost-effective, well-establishedActivation of zinc can be inconsistent
Et₂Zn / CH₂I₂ (Furukawa)Dichloromethane, Diethyl etherHighHigher yields, more reproduciblePyrophoric, requires strict inert atmosphere

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Final Product Cyclooctenol Cyclooctenol Simmons_Smith Simmons-Smith Cyclopropanation Cyclooctenol->Simmons_Smith Direct Intramolecular_Cyclization Intramolecular Cyclization Cyclooctenol->Intramolecular_Cyclization Requires Precursor Functionalization RCM_then_Cyclopropanation RCM followed by Cyclopropanation Cyclooctenol->RCM_then_Cyclopropanation Requires Dienyl Precursor Bicyclo_octanol This compound Simmons_Smith->Bicyclo_octanol Intramolecular_Cyclization->Bicyclo_octanol RCM_then_Cyclopropanation->Bicyclo_octanol

Caption: General synthetic strategies for this compound.

Troubleshooting_Simmons_Smith Low_Yield Low Yield in Simmons-Smith Reaction Reagent_Quality Check Reagent Quality (CH₂I₂, Zn(Cu)/Et₂Zn) Low_Yield->Reagent_Quality Possible Cause Solvent_Choice Optimize Solvent (e.g., Ether vs. DME) Low_Yield->Solvent_Choice Possible Cause Reaction_Conditions Adjust Temperature and Reaction Time Low_Yield->Reaction_Conditions Possible Cause Substrate_Purity Verify Purity of Starting Material Low_Yield->Substrate_Purity Possible Cause

Caption: Troubleshooting logic for low yields in Simmons-Smith reactions.

References

Technical Support Center: Bicyclo[5.1.0]octan-1-ol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the separation of exo and endo Bicyclo[5.1.0]octan-1-ol isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental challenges, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating exo and endo this compound isomers?

The primary challenge stems from the high structural similarity between the exo and endo isomers. As stereoisomers, they often exhibit very similar physical properties, such as polarity and boiling point, making their separation difficult. The key difference lies in the spatial orientation of the hydroxyl group relative to the bicyclic ring system, which results in a slight polarity difference that can be exploited for chromatographic separation. In organic chemistry, the prefix endo refers to the isomer where the substituent is closest to the longest bridge of the bicyclic system, while exo indicates the substituent is furthest from the longest bridge[1].

Q2: Which analytical technique is most effective for separating these isomers?

Flash column chromatography is the most commonly employed and effective technique for the preparative separation of exo and endo this compound isomers on a laboratory scale.[2] This method leverages the subtle differences in polarity between the two isomers to achieve separation. For analytical purposes, gas chromatography (GC) can also be utilized to determine the ratio of the isomers in a mixture.

Q3: How can I confirm the identity and purity of the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for identifying and confirming the stereochemistry of the separated exo and endo isomers.[3] Specifically, 1H NMR will show distinct chemical shifts and coupling constants for the proton attached to the carbon bearing the hydroxyl group, as well as for the adjacent cyclopropyl protons, due to their different magnetic environments. Purity can be assessed by the absence of signals corresponding to the other isomer and any residual solvents or impurities.

Troubleshooting Guide

Issue 1: Poor or No Separation of Isomers on the Column

  • Possible Cause 1: Incorrect Solvent System. The polarity of the eluent may be too high, causing both isomers to elute quickly and together.

    • Solution: Decrease the polarity of the mobile phase. Start with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Perform thin-layer chromatography (TLC) analysis with various solvent systems beforehand to identify the optimal mobile phase for separation.

  • Possible Cause 2: Column Overloading. Too much sample applied to the column can lead to broad bands and poor resolution.

    • Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be approximately 1-5% of the mass of the silica gel.

  • Possible Cause 3: Improper Column Packing. Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Use the "slurry method" for packing the column to achieve a homogenous stationary phase.

Issue 2: Co-elution of one isomer with a non-polar impurity.

  • Possible Cause: The impurity has a polarity very similar to one of the isomers in the chosen solvent system.

    • Solution: Try a different solvent system. For example, if you are using a Hexane/Ethyl Acetate system, consider switching to a Toluene/Acetone or Dichloromethane/Methanol system to alter the selectivity of the separation.

Issue 3: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough to move the compounds through the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. If you started with 95:5 Hexane:Ethyl Acetate, move to 90:10, then 80:20, and so on. Monitor the elution using TLC.

Logical Flow for Troubleshooting Poor Separation

G start Poor Isomer Separation check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize solvent system with TLC check_tlc->optimize_tlc No check_loading Is column overloaded? check_tlc->check_loading Yes optimize_tlc->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Was column packed correctly? check_loading->check_packing No reduce_load->check_packing repack_column Repack column carefully check_packing->repack_column No success Successful Separation check_packing->success Yes repack_column->success

Caption: A flowchart for troubleshooting poor isomer separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation

This protocol outlines the procedure for separating a mixture of exo and endo this compound isomers.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of sample to be separated.
  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.
  • Allow the sample to absorb completely into the silica gel.

3. Elution and Fraction Collection:

  • Begin elution with the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
  • Collect fractions in test tubes or vials.
  • Monitor the separation by collecting small spots from the eluting solvent and analyzing them by TLC.

4. Isomer Identification:

  • Combine the fractions containing each pure isomer based on the TLC analysis.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Confirm the identity and purity of each isomer using 1H NMR spectroscopy.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis slurry Prepare Silica Slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect tlc Monitor with TLC collect->tlc tlc->elute combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate nmr Characterize by NMR evaporate->nmr

Caption: Workflow for the separation of bicycloalkanol isomers.

Data Presentation

The following table presents typical, representative data that might be obtained from a successful separation of the isomers via flash column chromatography.

Parameterexo-Bicyclo[5.1.0]octan-1-olendo-Bicyclo[5.1.0]octan-1-ol
TLC Rf Value *0.350.28
Elution Order FirstSecond
Typical Yield 62%[3]12%[3]
1H NMR (δ, ppm) **~0.48-0.65 (cyclopropane H)~0.75-0.90 (cyclopropane H)

*Note: Rf values are highly dependent on the specific TLC plate, solvent system (e.g., 90:10 Hexane:Ethyl Acetate), and temperature. **Note: Representative chemical shifts for the cyclopropyl protons are provided, which are often diagnostic in distinguishing the isomers.[3]

References

Technical Support Center: Purification of Bicyclo[5.1.0]octan-1-ol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Bicyclo[5.1.0]octan-1-ol using flash chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash chromatography of this compound?

A good starting point for determining the optimal solvent system is to perform thin-layer chromatography (TLC) analysis. A common mobile phase for bicyclic alcohols is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on purifications of similar compounds, initial solvent systems to evaluate include hexane/ethyl acetate or petroleum ether/ethyl acetate.[1][2] Aim for an Rf value of approximately 0.2-0.3 for this compound on the TLC plate to ensure good separation on the column.

Q2: How much silica gel should I use for my flash column?

The amount of silica gel depends on the quantity of the crude sample and the difficulty of the separation. A general guideline is to use a silica gel to crude sample weight ratio of about 30:1 to 50:1 for moderately difficult separations. For easier separations, a lower ratio may be sufficient, while very difficult separations might require a ratio of 100:1 or higher.

Q3: What are the best practices for packing a flash chromatography column?

Proper column packing is crucial for achieving good separation. The "slurry" method is generally recommended. This involves mixing the silica gel with the initial, least polar eluent to form a slurry, which is then poured into the column. After the silica has settled, it's important to ensure a flat, undisturbed surface. Applying gentle air pressure can help in creating a uniformly packed column. A small layer of sand can be added to the top of the silica bed to prevent disturbance when adding the solvent.

Q4: How should I load my this compound sample onto the column?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar eluent. Carefully add this solution to the top of the silica bed using a pipette. This method is often preferred as it can lead to better resolution.

  • Dry Loading: If the sample is not very soluble in the initial eluent, it can be pre-adsorbed onto a small amount of silica gel. Dissolve the sample in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: Can this compound decompose on silica gel?

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation Improper solvent system (Rf too high or too low).Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.
Column was poorly packed.Repack the column using the slurry method, ensuring a uniform and crack-free silica bed.
Sample was overloaded.Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Does Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica. Consider using deactivated silica or alumina.
Streaking or Tailing of Bands The sample is not sufficiently soluble in the mobile phase.Try a different solvent system in which the compound is more soluble.
The sample was loaded in too large a volume of solvent.Concentrate the sample and dissolve it in the minimum amount of solvent for loading.
The column is overloaded.Use a larger column or reduce the sample amount.
Cracked or Channeled Silica Bed The column ran dry.Always maintain the solvent level above the silica bed.
Drastic changes in solvent polarity during gradient elution.Increase the solvent polarity gradually.
Separation of exo and endo Isomers is Difficult The isomers have very similar polarities.Use a long column with a high silica-to-sample ratio and a shallow elution gradient for better resolution.

Experimental Protocol: Flash Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Sand (acid-washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).

    • Identify a solvent system that provides an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Rinse the sample flask with a small amount of eluent and add it to the column.

    • Drain the solvent until the sample is adsorbed onto the top of the silica.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the silica bed.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).

    • Collect fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides estimated starting conditions for the flash chromatography of this compound. These values are based on typical purifications of similar bicyclic alcohols and should be optimized for each specific case.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Initial Eluent Composition 9:1 to 4:1 (Hexane:Ethyl Acetate)
Target Rf (TLC) ~0.25
Silica to Sample Ratio 40:1 (w/w)
Loading Method Wet loading in minimal eluent

Troubleshooting Workflow

G cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Pathways cluster_actions Corrective Actions cluster_end Outcome start Purification of this compound problem Analyze TLC of Fractions start->problem no_separation Poor/No Separation problem->no_separation Overlapping spots too_fast Compound Elutes Too Fast problem->too_fast High Rf no_elution Compound Does Not Elute problem->no_elution Low/No Rf streaking Streaking/Tailing problem->streaking Tailing spots good_separation Good Separation problem->good_separation Clean separation optimize_solvent Optimize Solvent System (TLC) no_separation->optimize_solvent repack_column Repack Column / Check Loading no_separation->repack_column decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity increase_polarity Increase Eluent Polarity (Gradient) no_elution->increase_polarity check_stability Check Stability / Use Alumina no_elution->check_stability loading_technique Improve Loading Technique streaking->loading_technique end Pure Product good_separation->end optimize_solvent->problem repack_column->problem decrease_polarity->problem increase_polarity->problem check_stability->problem loading_technique->problem

Caption: Troubleshooting workflow for flash chromatography purification.

References

Technical Support Center: Bicyclo[5.1.0]octan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bicyclo[5.1.0]octan-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved via Simmons-Smith cyclopropanation of 2-cycloocten-1-ol, can stem from several factors:

  • Inactive Zinc Reagent: The activity of the zinc-copper couple is crucial. If it is not properly activated, the formation of the organozinc carbenoid will be inefficient. Consider preparing a fresh batch of the zinc-copper couple or using the more reactive Furukawa reagent (diethylzinc).[1][2]

  • Purity of Reagents and Solvents: The Simmons-Smith reaction is sensitive to moisture and impurities. Ensure that all glassware is oven-dried, and solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are anhydrous.[3] Diiodomethane should be freshly distilled or washed to remove any iodine, which can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature). Running the reaction at too high a temperature can lead to side reactions and decomposition of the reagent. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

  • Incorrect Stoichiometry: An insufficient amount of the cyclopropanating agent will lead to incomplete conversion of the starting material. A slight excess of the diiodomethane and zinc reagent is generally recommended. However, a large excess can lead to side reactions.[3]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired product. (See Q3 for more details).

Q2: I am observing the formation of two diastereomers. How can I improve the diastereoselectivity of the reaction?

A2: The Simmons-Smith cyclopropanation of allylic alcohols like 2-cycloocten-1-ol is known to be diastereoselective due to the directing effect of the hydroxyl group. The zinc atom of the Simmons-Smith reagent coordinates to the oxygen of the alcohol, delivering the methylene group to the same face of the double bond, resulting in the syn-diastereomer.

To maximize diastereoselectivity:

  • Choice of Reagent: The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), often provides higher diastereoselectivity compared to the traditional zinc-copper couple.[1]

  • Solvent: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they do not compete with the hydroxyl group for coordination to the zinc reagent.[3]

  • Temperature: Running the reaction at lower temperatures can enhance diastereoselectivity by favoring the more ordered, directed transition state.

Q3: What are the common side products in the synthesis of this compound, and how can I minimize their formation?

A3: Common side products in the Simmons-Smith cyclopropanation of 2-cycloocten-1-ol include:

  • Methylated Starting Material: The Simmons-Smith reagent can act as a methylating agent, particularly with prolonged reaction times or a large excess of the reagent. This leads to the formation of 1-methoxy-2-cyclooctene. To minimize this, use a moderate excess of the reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[1]

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-cycloocten-1-ol. This can be addressed by ensuring the activity of the zinc reagent and using an appropriate stoichiometry of the cyclopropanating agent.

  • Polymerization Products: While less common for this specific substrate, acid-sensitive starting materials or products can polymerize. Ensuring the reaction is carried out under neutral or slightly basic conditions can prevent this.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification is typically achieved by flash column chromatography on silica gel.[4] A gradient elution system of hexanes and ethyl acetate is commonly used. The polarity of the eluent can be gradually increased to first elute non-polar byproducts and then the desired product. Thin-layer chromatography (TLC) should be used to monitor the separation.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Bicyclo[n.1.0]alkan-1-ols

Starting MaterialReagent SystemSolventTemperature (°C)Time (h)Yield (%)Diastereoselectivity (syn:anti)Reference
2-Cyclohexen-1-olZn-Cu, CH₂I₂EtherRT2481>99:1[5]
2-Cyclohepten-1-olZn-Cu, CH₂I₂EtherRT2490>99:1[6]
2-Cycloocten-1-olZn-Cu, CH₂I₂EtherRT2465High (not specified)[6]
Allylic AlcoholEt₂Zn, CH₂I₂DCM0 to 25-64High (not specified)[3]
Allylic AlcoholEt₂Zn, ICH₂ClToluene-17-84-[3]
Allylic AlcoholEt₂Zn, CH₂I₂DCM0163High (not specified)[3]

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 2-Cycloocten-1-ol using Zinc-Copper Couple

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • 2-Cycloocten-1-ol

  • Zinc dust

  • Copper(I) chloride

  • Diiodomethane (CH₂I₂)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation of Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stirrer, add zinc dust (2.0 eq) and a small amount of copper(I) chloride. Add anhydrous diethyl ether and heat the mixture to reflux for 30 minutes. Cool the mixture to room temperature.

  • Reaction Setup: In a separate, oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-cycloocten-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Addition of Reagents: To the solution of 2-cycloocten-1-ol, add the freshly prepared zinc-copper couple. Cool the mixture to 0 °C in an ice bath. Add diiodomethane (1.5 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite to remove the solid zinc salts. Wash the filter cake with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Furukawa Modification for the Synthesis of this compound

This protocol utilizes the more reactive diethylzinc.

Materials:

  • 2-Cycloocten-1-ol

  • Diethylzinc (Et₂Zn) solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 2-cycloocten-1-ol (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C. Add diethylzinc (1.1 eq, as a 1.0 M solution in hexanes) dropwise, followed by the dropwise addition of diiodomethane (1.2 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Mandatory Visualization

Reaction_Mechanism Simmons-Smith Reaction Mechanism Start 2-Cycloocten-1-ol + CH₂I₂ + Zn(Cu) Reagent Formation of Iodomethylzinc Iodide (IZnCH₂I) Start->Reagent Activation Coordination Coordination of Zinc to Hydroxyl Group Reagent->Coordination TransitionState Concerted Methylene Transfer (Butterfly Transition State) Coordination->TransitionState Product This compound TransitionState->Product

Caption: Simmons-Smith cyclopropanation of 2-cycloocten-1-ol.

Troubleshooting_Workflow Troubleshooting Low Yield Problem Low Yield of This compound CheckReagents Check Reagent Activity & Purity Problem->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->CheckConditions AnalyzeByproducts Analyze Byproducts (TLC, NMR) Problem->AnalyzeByproducts Solution1 Use Freshly Prepared Zn(Cu) or Et₂Zn CheckReagents->Solution1 Solution2 Use Anhydrous Solvents & Purified CH₂I₂ CheckReagents->Solution2 Solution3 Optimize Temperature and Reaction Time CheckConditions->Solution3 Solution4 Adjust Stoichiometry CheckConditions->Solution4 Solution5 Modify Work-up or Purification AnalyzeByproducts->Solution5

References

Technical Support Center: Simmons-Smith Reaction of Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in the Simmons-Smith reaction of enol ethers.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Simmons-Smith cyclopropanation of enol ethers?

A1: While the Simmons-Smith reaction is known for its high selectivity, several side products can occur with enol ether substrates. The most frequently encountered side products include:

  • Polymerization: Enol ethers, particularly vinyl ethers, are susceptible to cationic polymerization initiated by Lewis acidic species in the reaction mixture.[1][2]

  • Ring-Opened Products: In some cases, especially with silyl enol ethers under concentrated conditions, rearrangement and opening of the cyclopropane ring can occur, leading to allylic ethers or other rearranged products.

  • Methylated Byproducts: When using an excess of the Simmons-Smith reagent over extended reaction times, methylation of heteroatoms can be observed.[2]

  • Ethyl Adducts (with Furukawa Modification): In some instances, the ethyl group from diethylzinc (Et₂Zn) used in the Furukawa modification can add to the substrate instead of the desired methylene group.

Q2: My reaction is resulting in a significant amount of polymer. How can I prevent this?

A2: Polymerization is a common issue with electron-rich alkenes like enol ethers due to the presence of the Lewis acidic byproduct, zinc iodide (ZnI₂).[2] To mitigate polymerization, consider the following:

  • Use the Furukawa Modification: This modification utilizes diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple.[2] It is often faster and more effective for preventing cationic polymerization of sensitive substrates like vinyl ethers.[1][2]

  • Control Reaction Temperature: Maintaining a low reaction temperature can help to suppress polymerization side reactions.

  • Slow Addition of Reagents: Adding the Simmons-Smith reagent slowly to the solution of the enol ether can help to keep the concentration of reactive intermediates low and minimize polymerization.

Q3: I am observing unexpected rearranged products instead of the desired cyclopropanated enol ether. What could be the cause and how can I address it?

A3: The formation of rearranged products, such as allylic ethers, can be attributed to the Lewis acidity of the zinc iodide (ZnI₂) byproduct, which can catalyze the opening of the initially formed, and often sensitive, cyclopropyl ether ring.

To address this issue:

  • Scavenge the Lewis Acid: Add a slight excess of diethylzinc (Et₂Zn) to the reaction mixture. The excess Et₂Zn will react with the ZnI₂ to form the less acidic ethylzinc iodide (EtZnI).[2]

  • Quench with a Mild Base: Upon completion of the reaction, quenching with a non-nucleophilic base like pyridine can help to neutralize the Lewis acidic zinc species and prevent post-reaction degradation of the product.[2]

  • Use Non-Coordinating Solvents: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended as they do not coordinate strongly with the zinc species, which can influence reactivity and side reactions.[1][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution Relevant Protocol
Low or no conversion to the cyclopropanated product. Inactive zinc reagent.Activate the zinc-copper couple properly or use the more reactive Furukawa modification (Et₂Zn).Protocol 1 or 2
Formation of a polymeric precipitate. Cationic polymerization of the enol ether catalyzed by ZnI₂.Switch to the Furukawa modification, which is better suited for polymerizable olefins.[1][2] Maintain low reaction temperatures.Protocol 2
Isolation of rearranged allylic ethers instead of the cyclopropyl ether. Lewis acid-catalyzed ring opening of the product by ZnI₂.Use a slight excess of Et₂Zn to scavenge ZnI₂.[2] Quench the reaction with pyridine.Protocol 2 (with modification)
Presence of ethylated side products. Transfer of an ethyl group from Et₂Zn.This is a less common side reaction. Consider using a different zinc source or modifying the reaction conditions (e.g., lower temperature, different solvent).Protocol 1

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation (Zinc-Copper Couple)

This protocol is suitable for less acid-sensitive enol ethers.

  • Preparation of Zinc-Copper Couple:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust.

    • Wash the zinc dust with dilute HCl, followed by deionized water, ethanol, and finally diethyl ether to activate and dry it.

    • Add a solution of copper(II) acetate in acetic acid to the zinc dust and stir.

    • Filter the resulting zinc-copper couple, wash with ether, and dry under vacuum.

  • Cyclopropanation Reaction:

    • Suspend the activated zinc-copper couple in a dry, non-coordinating solvent such as diethyl ether or dichloromethane.

    • Add a solution of diiodomethane (CH₂I₂) in the same solvent dropwise to the suspension.

    • Gently heat the mixture to reflux for a short period to initiate the formation of the organozinc reagent (iodomethylzinc iodide).

    • Cool the reaction mixture to room temperature or below.

    • Add a solution of the enol ether in the same solvent dropwise to the reagent.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by distillation or column chromatography.

Protocol 2: Furukawa Modification for Simmons-Smith Cyclopropanation

This protocol is recommended for enol ethers prone to polymerization.[1][2]

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the enol ether in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1]

    • Cool the solution to 0 °C or a lower temperature as required.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc (Et₂Zn) in a hydrocarbon solvent (e.g., hexanes or toluene) to the enol ether solution.

    • To this mixture, add diiodomethane (CH₂I₂) dropwise while maintaining the low temperature.

  • Reaction and Workup:

    • Allow the reaction to stir at the low temperature and then warm to room temperature, monitoring for completion by TLC or GC.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Visualizations

Troubleshooting_Workflow Start Simmons-Smith Reaction of Enol Ether Observed_Issue What is the primary issue? Start->Observed_Issue Polymerization Polymer Formation Observed_Issue->Polymerization Polymerization Rearrangement Rearranged Products (e.g., Allylic Ethers) Observed_Issue->Rearrangement Rearrangement Low_Yield Low/No Conversion Observed_Issue->Low_Yield Low Conversion Desired_Product Successful Cyclopropanation Observed_Issue->Desired_Product Success Solution_Polymer Use Furukawa Modification (Et2Zn + CH2I2) Maintain low temperature Polymerization->Solution_Polymer Solution_Rearrangement Use Furukawa Modification with excess Et2Zn Quench with Pyridine Rearrangement->Solution_Rearrangement Solution_Low_Yield Use Furukawa Modification (more reactive) Ensure anhydrous conditions Low_Yield->Solution_Low_Yield Reaction_Pathway cluster_main Simmons-Smith Reaction cluster_side Side Reactions Enol_Ether Enol Ether Transition_State [Butterfly Transition State] Enol_Ether->Transition_State Reagent ICH2ZnI (Simmons-Smith Reagent) Reagent->Transition_State Product Desired Cyclopropyl Ether Transition_State->Product Byproduct ZnI2 (Lewis Acid) Transition_State->Byproduct Ring_Opening Ring Opening / Rearrangement Product->Ring_Opening Polymerization Polymerization Byproduct->Polymerization Catalyzes Byproduct->Ring_Opening Catalyzes

References

Technical Support Center: Stereocontrol in Bicycloalkanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of substituted bicycloalkanols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling stereoselectivity in the synthesis of bicycloalkanols?

A1: Stereocontrol in bicycloalkanol synthesis is primarily dictated by the rigid, strained ring system. The dominant factor is steric hindrance, which governs the facial selectivity of an approaching reagent. Reagents will preferentially attack from the less sterically hindered face of the bicyclic system. This is often described in terms of exo (attack from the side of the smaller bridge) versus endo (attack from the side of the larger bridge) approach. Other factors include catalyst control (in asymmetric hydrogenations), substrate control (directing groups on the bicyclic core), and reaction conditions like temperature and solvent.

Q2: How do I choose between a small hydride reagent (e.g., NaBH₄) and a bulky hydride reagent (e.g., L-Selectride®) for reducing a bicyclic ketone?

A2: The choice depends on the desired diastereomer.

  • Small Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are small enough to approach the carbonyl from the more sterically congested endo face, leading to the formation of the exo-alcohol as the major product.[1]

  • Bulky Hydrides (e.g., L-Selectride®, Lithium tri-sec-butylborohydride): These reagents are sterically demanding and preferentially attack from the less hindered exo face of the bicyclic system. This results in the formation of the endo-alcohol as the major product.

Q3: When should I consider an asymmetric catalytic method like the Noyori hydrogenation?

A3: Noyori asymmetric hydrogenation is an excellent choice when high enantioselectivity is the primary goal, especially for producing a specific chiral alcohol from a prochiral bicyclic ketone.[2][3] This method uses a chiral catalyst (e.g., a Ru-BINAP complex) to deliver hydrogen to a specific face of the carbonyl, affording the product in high enantiomeric excess (ee).[2][4][5] It is particularly valuable in pharmaceutical and fine chemical synthesis where a single enantiomer is required.[2]

Troubleshooting Guide

Q1: My reduction of a bicyclic ketone with NaBH₄ is giving a lower-than-expected diastereomeric ratio (d.r.) of the desired exo-alcohol. What could be the cause?

A1: Several factors could lead to reduced diastereoselectivity:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, leading to a mixture of products closer to the thermodynamic equilibrium.[6] Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can enhance kinetic control and improve selectivity.

  • Solvent Choice: The solvent can influence the effective size and reactivity of the hydride reagent. Protic solvents like methanol or ethanol are standard, but altering the solvent system could impact selectivity.

  • Purity of Reagents: Ensure the bicyclic ketone starting material is pure. Impurities could potentially chelate to the reagent or interfere with the reaction pathway. Ensure the NaBH₄ is fresh, as it can decompose over time, especially when exposed to moisture.

Q2: The reduction of my bicyclic ketone is incomplete. How can I drive the reaction to completion?

A2: An incomplete reaction can be addressed by:

  • Increasing Reagent Equivalents: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, an excess is often used to ensure completion.[7] You can try increasing the equivalents of the hydride reagent (e.g., from 1.5 eq to 2.5 eq).

  • Extending Reaction Time: Some reductions may be sluggish. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the appropriate reaction time.

  • Increasing Temperature: While this may decrease selectivity (see previous question), a modest increase in temperature (e.g., from room temperature to a gentle reflux) can increase the reaction rate.[8] A balance must be struck between completeness and selectivity.

Q3: I am attempting a Diels-Alder reaction to form a bicyclic precursor, but I am getting a mixture of endo and exo products. How can I favor the desired endo product?

A3: The Diels-Alder reaction's stereoselectivity is governed by kinetic versus thermodynamic control. The endo product is typically the kinetically favored product due to secondary orbital interactions that stabilize the transition state. To favor the endo product:

  • Use Milder Conditions: Lower reaction temperatures generally favor the kinetic endo product.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction, often further favoring the endo adduct.

  • Limit Reaction Time: Prolonged reaction times at higher temperatures can allow for the retro-Diels-Alder reaction and subsequent isomerization to the more thermodynamically stable exo product.

Data Presentation

Table 1: Diastereoselectivity in the Reduction of Camphor
ReagentStructureHydride SourceTypeMajor ProductDiastereomeric Ratio (Isoborneol:exo / Borneol:endo)
Sodium Borohydride (NaBH₄)Na⁺[BH₄]⁻H⁻SmallIsoborneol (exo)~ 86 : 14
L-Selectride®Li⁺[(CH₃CH₂CH(CH₃))₃BH]⁻H⁻BulkyBorneol (endo)> 95 : 5 (High selectivity for endo)

Data compiled from computational studies and experimental observations.[9]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of (1R)-Camphor with Sodium Borohydride

This protocol details the reduction of a bicyclic ketone to predominantly the exo-alcohol.

Objective: To synthesize (1R,2R,4R)-Isoborneol from (1R)-Camphor.

Materials:

  • (1R)-Camphor (100 mg, 0.657 mmol)

  • Methanol (1 mL)

  • Sodium borohydride (NaBH₄) (100 mg, 2.64 mmol)

  • Ice-cold water (3.5 mL)

  • Dichloromethane (CH₂Cl₂) (4 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 5 mL conical vial with spin vane, air condenser, Hirsch funnel, filter flask

Procedure:

  • Dissolve 100 mg of (1R)-camphor in 1 mL of methanol in a 5 mL conical vial equipped with a spin vane.[4]

  • While stirring, carefully add 100 mg of sodium borohydride in four portions over a period of 5 minutes. (Caution: H₂ gas is evolved).[4]

  • Attach an air condenser to the vial and gently reflux the mixture on a sand bath for 15-30 minutes.[4][8]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly add 3.5 mL of ice-cold water to quench the reaction. A white precipitate of the product should form.[4]

  • Collect the crude solid product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water and allow it to dry on the funnel by pulling air through for 10-15 minutes.[4]

  • Transfer the crude solid to a small flask, dissolve it in ~4 mL of dichloromethane, and dry the solution by adding a small amount of anhydrous sodium sulfate.

  • Gravity filter or carefully decant the dried solution into a pre-weighed flask and remove the solvent by gentle heating on a warm water bath or using a rotary evaporator.

  • Determine the yield and characterize the product. The ratio of isoborneol to borneol can be determined by Gas Chromatography (GC) or ¹H NMR analysis.[4]

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the enantioselective reduction of a ketone using a chiral Ru-BINAP catalyst.

Objective: To produce a chiral secondary alcohol with high enantioselectivity.

Materials:

  • Ketone substrate (1.0 eq)

  • RuCl₂[(R)-BINAP] catalyst (0.001 - 0.01 eq)

  • Solvent (e.g., Ethanol or 2-Propanol), degassed

  • Base (e.g., Potassium tert-butoxide, t-BuOK), as a solution in the reaction solvent

  • Hydrogen (H₂) gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner for the high-pressure reactor with the ketone substrate and the RuCl₂[(R)-BINAP] catalyst.

  • Add the degassed solvent (e.g., Ethanol) to dissolve the reactants.

  • Add the base solution (e.g., t-BuOK in 2-propanol). The base is crucial for catalyst activation.

  • Seal the glass liner inside the high-pressure reactor.

  • Remove the reactor from the glovebox, purge it several times with H₂ gas to remove any residual air.

  • Pressurize the reactor with H₂ gas to the desired pressure (e.g., 4 - 100 atm).[5]

  • Stir the reaction at the desired temperature (e.g., 25 - 80 °C) for the required time (typically 12-48 hours).

  • After the reaction is complete, carefully vent the H₂ pressure.

  • Remove the reaction mixture and concentrate it in vacuo.

  • Purify the resulting chiral alcohol product by flash column chromatography.

  • Determine the yield and enantiomeric excess (ee) of the product using chiral HPLC or GC.

Mandatory Visualizations

Diagram 1: Troubleshooting Stereoselective Ketone Reduction

G start Start: Desired Bicycloalkanol Stereoisomer reagent_choice Select Hydride Reagent Type start->reagent_choice exo_isomer Desired Product: exo-Alcohol small_reagent Use Small Hydride (e.g., NaBH4, LiAlH4) exo_isomer->small_reagent endo_isomer Desired Product: endo-Alcohol bulky_reagent Use Bulky Hydride (e.g., L-Selectride®) endo_isomer->bulky_reagent reagent_choice->exo_isomer exo reagent_choice->endo_isomer endo troubleshoot Problem: Low Diastereoselectivity? small_reagent->troubleshoot Run Reaction end_good Result: High d.r. of endo-Alcohol bulky_reagent->end_good temp_check Action: Lower Reaction Temperature (e.g., 0°C) troubleshoot->temp_check Yes end_bad Result: High d.r. of exo-Alcohol troubleshoot->end_bad No temp_check->end_bad Re-run Reaction solvent_check Action: Evaluate Solvent System

Caption: Decision workflow for selecting a hydride reagent.

Diagram 2: Mechanism of Stereoselective Camphor Reduction

G Facial Selectivity in Camphor Reduction cluster_reagents cluster_attack cluster_products cluster_products2 NaBH4 NaBH4 (Small Hydride) endo_attack Endo Attack (Less Hindered for Small Reagents) NaBH4->endo_attack LSelectride L-Selectride® (Bulky Hydride) exo_attack Exo Attack (Less Hindered for Bulky Reagents) LSelectride->exo_attack camphor Camphor isoborneol Isoborneol (exo-Alcohol) MAJOR Product camphor->isoborneol borneol Borneol (endo-Alcohol) MINOR Product camphor->borneol Minor isoborneol2 Isoborneol (exo-Alcohol) MINOR Product camphor->isoborneol2 Minor borneol2 Borneol (endo-Alcohol) MAJOR Product camphor->borneol2 endo_attack->camphor exo_attack->camphor

Caption: Steric approach control in the reduction of camphor.

References

Technical Support Center: Bicyclic Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of bicyclic alcohols.

Frequently Asked Questions (FAQs)

Q1: My bicyclic alcohol synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in bicyclic alcohol synthesis can stem from various factors, including incomplete reactions, side reactions, and product loss during workup and purification. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is not fully consumed, consider extending the reaction time or cautiously increasing the temperature.

    • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction. Accurately calculate and weigh all reagents to ensure correct stoichiometry.

    • Catalyst Deactivation: In catalytic reactions, the catalyst may deactivate over time. Consider adding a fresh batch of the catalyst if the reaction stalls.

  • Side Reactions:

    • Polymerization: This is common in reactions involving reactive intermediates like radicals or cations.[1] Optimizing the concentration of reactants can sometimes mitigate this. For instance, in visible light-catalyzed syntheses, increasing the concentration of a radical scavenger or adjusting the stoichiometry of the reactants can be beneficial.

    • Formation of Byproducts: The formation of undesired side products is a frequent issue. For example, in the reduction of bicyclic ketones, the stereoselectivity might be low, leading to a mixture of diastereomers.[2] Changing the reducing agent or the reaction conditions (e.g., temperature, solvent) can improve selectivity. In intramolecular aldol reactions, the formation of different ring sizes (e.g., four-membered vs. six-membered rings) can compete.[3] Thermodynamic control (allowing the reaction to reach equilibrium) will favor the formation of more stable five- or six-membered rings.[4]

    • Dehydration: Acid-catalyzed reactions can sometimes lead to the dehydration of the alcohol product, forming an alkene.[5] Careful control of the acid concentration and reaction temperature is crucial to prevent this.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.

    • Chromatography: Product can be lost on the column during purification. Use the correct stationary and mobile phases and avoid overloading the column.

    • Volatility: If the bicyclic alcohol is volatile, be cautious during solvent removal (e.g., using a rotary evaporator).

Q2: I am observing the formation of multiple stereoisomers. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is a common challenge in bicyclic alcohol synthesis. The choice of reagents and reaction conditions plays a critical role.

  • Reduction of Bicyclic Ketones: The reduction of a prochiral bicyclic ketone often yields a mixture of diastereomeric alcohols. The stereochemical outcome is influenced by the steric hindrance around the carbonyl group and the nature of the reducing agent.

    • Bulky Reducing Agents: Sterically hindered reducing agents, such as L-Selectride, often exhibit higher stereoselectivity by approaching the carbonyl from the less hindered face.[6]

    • Chelation Control: In substrates with a nearby chelating group, using a reducing agent that can coordinate with this group can direct the hydride delivery from a specific face, enhancing stereoselectivity.

  • Cyclization Reactions: The stereochemistry of the newly formed ring is determined by the transition state of the cyclization step.

    • Substrate Control: The existing stereocenters in the starting material can influence the stereochemical outcome of the cyclization.

    • Reagent Control: Chiral catalysts or reagents can be employed to induce asymmetry and favor the formation of one enantiomer or diastereomer.

Q3: I am struggling with the purification of my bicyclic alcohol from the reaction mixture. What are the recommended purification techniques?

A3: The purification strategy depends on the physical properties of your bicyclic alcohol and the nature of the impurities.

  • Flash Chromatography: This is the most common method for purifying organic compounds. The choice of silica gel or other stationary phases and the eluent system is crucial for good separation.

  • Distillation: If the bicyclic alcohol is thermally stable and has a significantly different boiling point from the impurities, distillation can be an effective purification method.[7]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

  • Derivatization followed by Separation: In cases where diastereomers are difficult to separate, they can be converted into derivatives (e.g., esters) which may have different physical properties, allowing for easier separation by chromatography or crystallization. The separated derivatives can then be converted back to the pure alcohol isomers.[7]

Troubleshooting Common Synthetic Routes

Reduction of Bicyclic Ketones

The reduction of bicyclic ketones is a widely used method for the synthesis of bicyclic alcohols. The primary challenge is often controlling the stereoselectivity of the reduction.

Problem: Low Diastereoselectivity in the Reduction of Camphor.

The reduction of camphor, a bridged bicyclic ketone, produces a mixture of two diastereomeric alcohols: borneol and isoborneol.[2]

Reducing AgentSolventTemperature (°C)Ratio of Isoborneol:Borneol (endo:exo attack)
Sodium Borohydride (NaBH₄)MethanolRoom Temperature~85:15
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to Room Temperature~90:10
L-SelectrideTetrahydrofuran (THF)-78>99:1

Data compiled from various sources on camphor reduction.

Experimental Protocol: Stereoselective Reduction of Camphor with L-Selectride [6]

  • Dissolve camphor (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) to the stirred solution.

  • Monitor the reaction by TLC until the camphor is consumed.

  • Quench the reaction by the slow addition of water at -78 °C, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography on silica gel to yield isoborneol.

Intramolecular Aldol Condensation

The intramolecular aldol condensation is a powerful tool for constructing cyclic systems, including bicyclic frameworks.[3] A common issue is the formation of undesired ring sizes.

Problem: Formation of a Kinetically Favored but Thermodynamically Unstable Ring.

In dicarbonyl compounds, different enolates can form, potentially leading to the formation of rings of various sizes. Generally, the formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings.[4]

Experimental Protocol: Intramolecular Aldol Condensation to form a Bicyclic Enone [3]

  • Dissolve the dicarbonyl starting material (e.g., a 1,5-diketone) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate.

  • Stir the reaction at room temperature or with gentle heating. The use of heat typically promotes the dehydration of the initial aldol addition product to form the α,β-unsaturated ketone or aldehyde.[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the base with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting bicyclic enone by flash chromatography.

Visualizing Workflows and Pathways

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to troubleshooting low yields in bicyclic alcohol synthesis.

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete incomplete->complete No troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete Yes troubleshoot_side_reactions Investigate Side Reactions complete->troubleshoot_side_reactions solution Improved Yield troubleshoot_incomplete->solution optimize_workup Optimize Workup/Purification troubleshoot_side_reactions->optimize_workup optimize_workup->solution

Caption: A flowchart for diagnosing and resolving low reaction yields.

Synthetic Pathway Decision Tree

This diagram illustrates a decision-making process for selecting a synthetic route to a bicyclic alcohol based on the available starting materials.

synthesis_pathway start Desired Bicyclic Alcohol sm_ketone Bicyclic Ketone Available? start->sm_ketone sm_dicarbonyl Acyclic Dicarbonyl Available? sm_ketone->sm_dicarbonyl No reduction Reduction sm_ketone->reduction Yes sm_alkenol Unsaturated Alcohol Available? sm_dicarbonyl->sm_alkenol No aldol Intramolecular Aldol sm_dicarbonyl->aldol Yes cyclization Intramolecular Cyclization sm_alkenol->cyclization Yes product Bicyclic Alcohol reduction->product aldol->product cyclization->product

Caption: Decision tree for choosing a synthetic strategy.

References

Technical Support Center: Bicyclo[5.1.0]octan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using Bicyclo[5.1.0]octan-1-ol. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][2] Storage away from heat sources and naked flames is also recommended.[1]

Q2: What materials should be avoided when storing or handling this compound?

A2: Avoid contact with strong acids, alkalis, or oxidizing agents, as these can promote degradation.[1]

Q3: What is the expected shelf life of this compound?

Q4: Are there any known degradation pathways for this compound?

A4: this compound, being a bicyclic alcohol with a strained cyclopropane ring, may be susceptible to acid-catalyzed rearrangements.[3][4] Exposure to acidic conditions could lead to the opening of the cyclopropane ring and the formation of isomeric structures. Oxidation is another potential degradation pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in NMR/GC-MS analysis of a fresh sample. Contamination or initial degradation.Verify the purity of the solvent used for analysis. If the issue persists, it may indicate that the compound has started to degrade. Consider purification by chromatography if necessary.
Low yield or unexpected side products in a reaction. Degradation of this compound prior to or during the reaction.Ensure the compound has been stored properly. Avoid acidic conditions if they are not essential for your reaction. Consider using a freshly opened or purified sample. The use of protecting groups for the alcohol functionality might be necessary for certain reactions.
Change in physical appearance (e.g., color, viscosity). Significant degradation or contamination.It is not recommended to use a sample that has changed in appearance. Dispose of the material according to local regulations.
Inconsistent experimental results. Inconsistent quality of this compound.Re-evaluate your storage and handling procedures. If possible, test the purity of the starting material before each experiment.

Stability and Storage Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative summary based on general chemical principles and data for related compounds.

Condition Stability Recommendation
Temperature Stable at low temperatures. Elevated temperatures may promote degradation.Store in a cool place. For long-term storage, refrigeration is recommended.
Light Potential for photolytic degradation, though specific data is unavailable.Store in an opaque or amber vial to protect from light.
Air/Oxygen Susceptible to oxidation over time.Store under an inert atmosphere (e.g., argon or nitrogen).
pH Unstable in acidic conditions, which can catalyze rearrangements.[3][4] May also be unstable in strongly basic conditions.Avoid contact with strong acids and bases. Use buffered solutions when possible in experimental setups.
Moisture Hygroscopic nature is possible; moisture can facilitate certain degradation pathways.Store in a tightly sealed container in a dry environment.

Visual Guides

Troubleshooting Workflow for Stability Issues

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_purity Analyze Sample Purity (NMR, GC-MS) check_storage->check_purity improper_storage Improper Storage Identified check_purity->improper_storage No sample_impure Sample is Impure check_purity->sample_impure Yes sample_pure Sample is Pure check_purity->sample_pure No, purity is fine correct_storage Action: Correct Storage & Use New Sample improper_storage->correct_storage end_success End: Problem Resolved correct_storage->end_success purify_sample Action: Purify Sample or Use New Batch sample_impure->purify_sample purify_sample->end_success check_protocol Review Experimental Protocol (Reagents, pH, Temp) sample_pure->check_protocol protocol_issue Potential Protocol Issue Identified check_protocol->protocol_issue modify_protocol Action: Modify Protocol (e.g., buffer, inert atm.) protocol_issue->modify_protocol Yes end_unresolved End: Issue Persists (Contact Supplier/Further Analysis) protocol_issue->end_unresolved No modify_protocol->end_success

Caption: Troubleshooting workflow for stability issues.

Potential Acid-Catalyzed Degradation Pathway

DegradationPathway reactant This compound protonation Protonation of Hydroxyl Group reactant->protonation + H+ intermediate1 Oxonium Ion Intermediate protonation->intermediate1 rearrangement Ring Opening & Rearrangement intermediate1->rearrangement - H2O product Rearranged Product(s) (e.g., Cyclooctenol derivatives) rearrangement->product

Caption: Potential acid-catalyzed degradation pathway.

References

Validation & Comparative

A Comparative Guide to Bicyclo[5.1.0]octan-1-ol and Other Bicyclic Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, bicyclic alcohols serve as versatile building blocks and key intermediates in the construction of complex molecular architectures. Their rigid frameworks and inherent stereochemistry offer unique opportunities for the synthesis of natural products, pharmaceuticals, and novel materials. This guide provides an objective comparison of the synthesis and reactivity of Bicyclo[5.1.0]octan-1-ol with other prominent bicyclic alcohols, namely Bicyclo[3.2.1]octanols, Bicyclo[4.2.0]octanols, and Bicyclo[2.2.2]octanols. The information presented is supported by experimental data to aid researchers in selecting the most suitable scaffold for their synthetic endeavors.

Synthesis of Bicyclic Alcohols

The accessibility of a bicyclic alcohol is a critical factor in its utility. The following sections summarize common synthetic routes to the bicyclic alcohols discussed in this guide.

This compound: This alcohol, featuring a fused cyclopropane ring, is commonly synthesized via cyclopropanation of a corresponding cycloalkenol. The Simmons-Smith reaction is a frequently employed method for this transformation.

Bicyclo[3.2.1]octanols: These bridged bicyclic alcohols can be prepared through various routes, including intramolecular aldol condensations and rearrangements of other bicyclic systems. For instance, the Sm(II)-induced 1,2-rearrangement of methylenebicyclo[4.2.0]octanone provides access to methylenebicyclo[3.2.1]octanol.[1]

Bicyclo[4.2.0]octanols: The synthesis of this class of fused bicyclic alcohols can be achieved through the reaction of the lithium enolate of cyclohexanone with phenyl vinyl sulfoxide.[2]

Bicyclo[2.2.2]octanols: These highly symmetric bridged bicyclic alcohols are often synthesized via Diels-Alder reactions or modified Wessely oxidations of phenols.[3] Additionally, they can be accessed through the oxidation of corresponding bicyclo[2.2.2]octanes.[4]

Comparative Reactivity in Key Synthetic Transformations

The distinct structural features of these bicyclic alcohols dictate their reactivity in various chemical transformations. This section compares their performance in key reactions, including ring-opening/rearrangement and oxidation.

Ring-Opening and Rearrangement Reactions

The strained cyclopropane ring in This compound makes it susceptible to ring-opening reactions, providing a pathway to functionalized seven- and eight-membered rings. Solvolysis of bicyclo[5.1.0]octane derivatives often leads to ring-enlarged products. For example, the solvolysis of 3-cycloöcten-1-yl brosylate has been shown to produce bicyclo[5.1.0]octan-2-ol as a principal product.[5]

The table below summarizes the expected products from the Tiffeneau-Demjanov rearrangement of the corresponding amino alcohols derived from the bicyclic ketones.

Starting Bicyclic Amino Alcohol DerivativeExpected Ring-Expanded KetoneRing System
1-(Aminomethyl)this compoundBicyclo[6.1.0]nonan-2-one / CyclononenoneFused
1-(Aminomethyl)bicyclo[3.2.1]octan-1-olBicyclo[3.3.1]nonan-2-oneBridged
1-(Aminomethyl)bicyclo[4.2.0]octan-1-olBicyclo[4.3.0]nonan-2-oneFused
1-(Aminomethyl)bicyclo[2.2.2]octan-1-olBicyclo[3.2.2]nonan-2-oneBridged

Table 1: Predicted Products of Tiffeneau-Demjanov Rearrangement.

dot

Tiffeneau_Demjanov_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Amino_Alcohol 1-(Aminomethyl)cycloalkanol Diazonium_Ion Diazonium Ion Amino_Alcohol->Diazonium_Ion Diazotization Nitrous_Acid Nitrous Acid (HONO) Carbocation Carbocation Diazonium_Ion->Carbocation Loss of N2 Ring_Expanded_Ketone Ring-Expanded Ketone Carbocation->Ring_Expanded_Ketone 1,2-Alkyl Shift

Caption: General workflow of the Tiffeneau-Demjanov rearrangement.

Oxidation Reactions

The oxidation of secondary bicyclic alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. The efficiency of this reaction can be influenced by the steric environment around the hydroxyl group and the inherent strain of the bicyclic system.

Several reagents are commonly employed for the oxidation of alcohols, including chromium-based reagents, Swern oxidation, and Dess-Martin periodinane. More recently, catalytic methods using TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and its derivatives have gained prominence due to their mild reaction conditions and high selectivity.[10][11][12]

The table below provides a qualitative comparison of the expected reactivity of the different bicyclic alcohols towards oxidation.

Bicyclic AlcoholExpected Reactivity towards OxidationKey Factors
This compoundModerate to HighThe bridgehead position of the hydroxyl group may present some steric hindrance.
Bicyclo[3.2.1]octanolsHighGenerally accessible for oxidation.
Bicyclo[4.2.0]octanolsHighThe fused ring system is relatively planar, allowing for good accessibility.
Bicyclo[2.2.2]octanolsModerateThe rigid, caged structure can sometimes lead to steric hindrance.

Table 2: Qualitative Comparison of Oxidative Reactivity.

dot

Oxidation_Workflow cluster_start Starting Material cluster_reagents Oxidizing Agent cluster_product Product Bicyclic_Alcohol Bicyclic Alcohol Bicyclic_Ketone Bicyclic Ketone Bicyclic_Alcohol->Bicyclic_Ketone Oxidation Oxidant e.g., CrO3, Swern, DMP, TEMPO

Caption: General workflow for the oxidation of bicyclic alcohols.

Experimental Protocols

Synthesis of this compound via Simmons-Smith Cyclopropanation

Materials:

  • Cyclohepten-1-ol

  • Diiodomethane

  • Zinc-copper couple

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is charged with zinc-copper couple.

  • Anhydrous diethyl ether is added, followed by the dropwise addition of diiodomethane. The mixture is stirred and gently refluxed to initiate the reaction.

  • A solution of cyclohepten-1-ol in anhydrous diethyl ether is added dropwise to the refluxing mixture.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

General Procedure for Tiffeneau-Demjanov Rearrangement

Materials:

  • 1-(Aminomethyl)bicyclo[n.m.l]octan-1-ol

  • Aqueous acetic acid

  • Sodium nitrite

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The 1-(aminomethyl)bicyclo[n.m.l]octan-1-ol is dissolved in aqueous acetic acid and cooled in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is monitored by TLC. Upon completion, the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the ring-expanded bicyclic ketone.

Conclusion

The choice of a bicyclic alcohol in a synthetic campaign depends on the desired target structure and the intended chemical transformations. This compound, with its inherent ring strain, is an excellent precursor for ring-opening and rearrangement reactions to access larger ring systems. In contrast, bicyclo[3.2.1]-, bicyclo[4.2.0]-, and bicyclo[2.2.2]octanols offer more stable frameworks that are amenable to a variety of functional group manipulations without skeletal rearrangement. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the strategic use of these valuable synthetic intermediates.

References

A Comparative Guide to Alternative Synthetic Routes for Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing demand for sustainable and environmentally friendly pest management strategies has spurred the development of innovative methods for synthesizing insect pheromones. These semiochemicals offer a highly specific and non-toxic alternative to conventional pesticides. This guide provides an objective comparison of three promising alternative synthetic routes to insect pheromones: iron-catalyzed cross-coupling, biosynthesis in the oleaginous yeast Yarrowia lipolytica, and production in the plant platform Nicotiana benthamiana. The comparison focuses on the synthesis of (Z)-9-tetradecenyl acetate, a major component of the sex pheromone of the fall armyworm (Spodoptera frugiperda), and structurally similar compounds.

Comparison of Synthetic Routes

ParameterIron-Catalyzed Cross-CouplingBiosynthesis in Yarrowia lipolyticaBiosynthesis in Nicotiana benthamiana
Principle Chemical synthesis using an iron catalyst to form key carbon-carbon bonds.Metabolic engineering of yeast to produce pheromone precursors from simple carbon sources.Genetic engineering of plants to express the pheromone biosynthetic pathway.
Key Advantages High yields, stereoselectivity, and use of a less toxic and more abundant metal catalyst compared to traditional methods.[1][2][3]Sustainable and potentially low-cost production using fermentation technology. Capable of producing complex molecules.[4]"Green" in planta production, scalable by increasing cultivation area. Can be used for in-field "push-pull" strategies.
Key Disadvantages Requires organic solvents and multi-step synthesis. Potential for metal contamination in the final product.Requires extensive metabolic engineering and optimization of fermentation conditions. Product purification can be complex.Relatively lower yields compared to microbial fermentation. Production is subject to plant growth cycles and physiology.
Typical Yield/Titer Yields for similar reactions can be high (e.g., 84-96% for the coupling step).[1]Titers for related fatty acid derivatives can reach the g/L scale with extensive engineering.For the similar (Z)-11-hexadecen-1-ol, titers of 111.4 µg/g fresh weight have been reported in stably transformed plants.
Stereoselectivity Can be highly stereoselective, depending on the catalyst and reaction conditions.Biosynthesis is inherently stereospecific due to enzymatic control.Enzymatic reactions ensure high stereospecificity.
Sustainability Considered a "greener" chemical approach due to the use of iron.[5]Utilizes renewable feedstocks and biological processes.Solar-powered in planta synthesis with minimal waste.

Experimental Protocols

Iron-Catalyzed Cross-Coupling Synthesis of Alkenyl Acetates

This protocol is a representative procedure for the iron-catalyzed cross-coupling of Grignard reagents with alkenyl acetates, a key step in the synthesis of many lepidopteran pheromones.

Materials:

  • Anhydrous diethyl ether (Et₂O)

  • Alkenyl acetate

  • Grignard reagent (e.g., alkylmagnesium bromide)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • A flame-dried Schlenk flask is charged with the alkenyl acetate and anhydrous Et₂O under an inert atmosphere (e.g., argon).

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Fe(acac)₃ (typically 1-5 mol%) is added to the stirred solution.

  • The Grignard reagent (typically 1.5-2.0 equivalents) is added dropwise to the reaction mixture.

  • The reaction is stirred at the same temperature for a specified time (e.g., 2 hours) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired alkenyl acetate.

Biosynthesis of C14 Fatty Alcohols in Yarrowia lipolytica

This protocol outlines the general steps for engineering Y. lipolytica to produce C14 fatty alcohols, precursors to pheromones like (Z)-9-tetradecen-1-ol.

Strain Engineering:

  • Host Strain: Start with a Y. lipolytica strain suitable for metabolic engineering (e.g., Po1f or Po1g).

  • Gene Expression Cassettes: Synthesize codon-optimized genes for a fatty acyl-CoA reductase (FAR) with preference for C14 substrates and a specific desaturase (e.g., a Δ9-desaturase) to introduce the double bond at the correct position. These genes are cloned into Y. lipolytica expression vectors under the control of strong promoters (e.g., TEF or hp4d).

  • Metabolic Pathway Modifications: To increase precursor supply and prevent product degradation, knockout competing pathways. This can include deleting genes involved in β-oxidation (e.g., POX1-6) and storage lipid synthesis (e.g., DGA1, DGA2).

  • Transformation: Transform the engineered plasmids into the host strain using a suitable method (e.g., lithium acetate or electroporation).

Fermentation and Product Analysis:

  • Pre-culture: Inoculate a single colony of the engineered strain into a rich medium (e.g., YPD) and grow overnight at 28-30 °C with shaking.

  • Main Culture: Inoculate a defined fermentation medium with the pre-culture to a starting OD₆₀₀ of ~0.1. The medium should contain a carbon source (e.g., glucose), a nitrogen source, and essential minerals.

  • Induction (if applicable): If using an inducible promoter, add the inducer at the appropriate time.

  • Cultivation: Grow the culture at 28-30 °C with vigorous shaking for 3-5 days.

  • Extraction: Extract the fatty alcohols from the culture broth and/or cell pellet using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Analyze the extracts by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of the produced fatty alcohols.

Transient Production of Pheromones in Nicotiana benthamiana

This protocol describes the transient expression of pheromone biosynthetic genes in N. benthamiana leaves via agroinfiltration.

Vector Construction:

  • Synthesize codon-optimized genes for the required biosynthetic enzymes (e.g., a desaturase, a reductase, and an acetyltransferase).

  • Clone these genes into a plant expression vector (e.g., a pEAQ-HT based vector) under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Transform the resulting plasmids into Agrobacterium tumefaciens (e.g., strain AGL1 or GV3101).

Agroinfiltration Procedure:

  • Grow the Agrobacterium strains carrying the expression vectors and a strain carrying a viral suppressor of gene silencing (e.g., p19) in LB medium with appropriate antibiotics.

  • Harvest the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6) to a final OD₆₀₀ of 0.5-1.0 for each strain.

  • Incubate the bacterial suspensions at room temperature for 2-4 hours.

  • Mix the bacterial suspensions containing the different gene constructs in equal ratios.

  • Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[6]

  • Grow the infiltrated plants under controlled conditions (e.g., 16h light/8h dark photoperiod at 22-24 °C) for 3-5 days.

Pheromone Extraction and Analysis:

  • Harvest the infiltrated leaf tissue.

  • Extract the volatile compounds using a suitable method, such as solvent extraction (e.g., with hexane) or headspace solid-phase microextraction (SPME).

  • Analyze the extracts by GC-MS to identify and quantify the produced pheromone components.

Visualizations

Synthetic_Routes_Comparison cluster_chem Iron-Catalyzed Cross-Coupling cluster_yeast Biosynthesis in Yarrowia lipolytica cluster_plant Biosynthesis in Nicotiana benthamiana Start_Chem Starting Materials (Alkenyl Acetate, Grignard Reagent) Reaction Iron-Catalyzed Cross-Coupling Start_Chem->Reaction Purification_Chem Purification (Chromatography) Reaction->Purification_Chem Pheromone_Chem Insect Pheromone Purification_Chem->Pheromone_Chem Start_Yeast Carbon Source (e.g., Glucose) Fermentation Engineered Yeast Fermentation Start_Yeast->Fermentation Extraction_Yeast Extraction & Purification Fermentation->Extraction_Yeast Pheromone_Yeast Insect Pheromone Extraction_Yeast->Pheromone_Yeast Start_Plant Agroinfiltration (Gene Delivery) Growth Plant Growth & Metabolism Start_Plant->Growth Extraction_Plant Extraction Growth->Extraction_Plant Pheromone_Plant Insect Pheromone Extraction_Plant->Pheromone_Plant

Caption: Comparison of workflows for three alternative synthetic routes to insect pheromones.

Pheromone_Biosynthesis_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) Desaturase Desaturase Fatty_Acyl_CoA->Desaturase Unsaturated_Fatty_Acyl_CoA (Z)-9-Tetradecenoyl-CoA Reductase Fatty Acyl-CoA Reductase (FAR) Unsaturated_Fatty_Acyl_CoA->Reductase Fatty_Alcohol (Z)-9-Tetradecen-1-ol Acetyltransferase Acetyltransferase (ATF) Fatty_Alcohol->Acetyltransferase Pheromone_Acetate (Z)-9-Tetradecenyl Acetate Desaturase->Unsaturated_Fatty_Acyl_CoA Reductase->Fatty_Alcohol Acetyltransferase->Pheromone_Acetate

Caption: Generalized biosynthetic pathway for a lepidopteran sex pheromone component.

References

Unlocking Synthetic Diversity: A Comparative Guide to the Reactivity of Bicyclo[n.1.0]alkan-1-ols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic selection of chemical scaffolds is paramount to innovation. Bicyclo[n.1.0]alkan-1-ols represent a class of strained molecules with significant potential for constructing complex molecular architectures. Their reactivity, largely governed by the inherent ring strain of the bicyclic system, offers a versatile platform for skeletal rearrangements and functionalization. This guide provides an objective comparison of the reactivity of bicyclo[n.1.0]alkan-1-ols with varying ring sizes (n), supported by experimental data, to aid in the rational design of synthetic pathways.

The reactivity of bicyclo[n.1.0]alkan-1-ols is intrinsically linked to the relief of ring strain in the fused cyclopropane ring. This strain decreases as the size of the larger ring ('n') increases. Consequently, the propensity of these alcohols to undergo ring-opening and rearrangement reactions is expected to vary across the series, providing a tunable platform for accessing diverse molecular scaffolds. This guide focuses on a key transformation: the iron(II)-catalyzed site-selective ring opening, which highlights the differential reactivity of these compounds.

Comparative Reactivity in Fe(II)-Catalyzed Ring Opening

An iron(II)-catalyzed reaction involving the ring opening of bicyclo[n.1.0]alkanols and subsequent 1,6-conjugate addition to p-quinone methides provides a clear demonstration of how the ring size 'n' dictates the reaction pathway and product distribution.[1][2][3] The reaction can proceed via two distinct pathways: cleavage of the internal C1-C(n+2) bond (Path A) or the external C1-C(n+3) bond (Path B) of the cyclopropane ring. The preferred pathway is dependent on the substitution pattern and, crucially, the ring size 'n'.

Bicyclo[n.1.0]alkan-1-olnProduct(s) from Path A (Internal Bond Cleavage)Product(s) from Path B (External Bond Cleavage)Predominant Pathway
Bicyclo[3.1.0]hexan-1-ol3Ring-expanded cyclohexene derivativeNot ObservedPath A
Bicyclo[4.1.0]heptan-1-ol4Ring-expanded cycloheptene derivativeNot ObservedPath A
Bicyclo[5.1.0]octan-1-ol5Ring-expanded cyclooctene derivativeRing-retained, functionalized bicyclo[5.1.0]octanePath A / Path B
Bicyclo[6.1.0]nonan-1-ol6Not ObservedRing-retained, functionalized bicyclo[6.1.0]nonanePath B

Table 1: Product Distribution in the Fe(II)-Catalyzed Ring Opening of Bicyclo[n.1.0]alkan-1-ols. This table summarizes the observed product types based on the cleavage of either the internal (Path A) or external (Path B) cyclopropane bond as a function of the ring size 'n'.

The data clearly indicates a shift in reactivity as the ring size increases. For smaller rings (n=3, 4), the reaction proceeds exclusively through cleavage of the internal, more strained bond, leading to ring-expanded products. As the ring strain decreases with larger rings (n=5, 6), the cleavage of the external bond becomes a competitive or even the exclusive pathway. This tunable reactivity allows for the selective synthesis of different carbocyclic frameworks from a common class of starting materials.

Experimental Protocols

General Procedure for the Synthesis of Bicyclo[n.1.0]alkan-1-ols

The bicyclo[n.1.0]alkan-1-ol starting materials can be synthesized via a cobalt-catalyzed multiple C(sp³)–H activation strategy or other established methods.[4]

Experimental Protocol for the Fe(II)-Catalyzed Site-Selective Ring Opening of Bicyclo[n.1.0]alkan-1-ols[1][2][3]

To a stirred solution of the respective bicyclo[n.1.0]alkanol (1.0 equiv.) and p-quinone methide (1.2 equiv.) in a suitable solvent (e.g., DCE) under an inert atmosphere, is added Fe(OTf)₂ (10 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ring-opened or ring-retained product.

Reaction Mechanisms and Logical Workflow

The differential reactivity of the bicyclo[n.1.0]alkan-1-ols can be rationalized by considering the stability of the radical intermediates formed upon ring opening.

Figure 1: Reaction pathways in the Fe(II)-catalyzed ring opening.

The diagram above illustrates the competing pathways in the Fe(II)-catalyzed ring opening of bicyclo[n.1.0]alkan-1-ols. For smaller, more strained rings (n=3, 4), the cleavage of the internal C-C bond is favored, leading to a more stable radical intermediate and subsequent formation of a ring-expanded product. As the ring size increases and strain is reduced (n=5, 6), the energy difference between the radical intermediates resulting from internal versus external bond cleavage diminishes, making the external bond cleavage pathway more competitive or even predominant.

In addition to the iron-catalyzed reaction, acid-catalyzed rearrangements represent another important reaction manifold for these compounds.

Acid_Catalyzed_Rearrangement B Bicyclo[n.1.0]alkan-1-ol Protonated_Alcohol Protonated Alcohol B->Protonated_Alcohol + H+ H_plus H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Rearranged_Product Rearranged Product (e.g., Ring-Expanded Ketone) Carbocation->Rearranged_Product Rearrangement

Figure 2: General mechanism for acid-catalyzed rearrangement.

References

Spectroscopic Roadmap: Distinguishing syn- and anti-Bicyclo[5.tcn_cite_2]1.0]octan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in synthetic chemistry and drug development, the precise characterization of stereoisomers is a critical step. The spatial arrangement of atoms in isomers like the syn and anti forms of Bicyclo[5.1.0]octan-1-ol can significantly influence their chemical reactivity and biological activity. This guide provides a comparative analysis of spectroscopic techniques to effectively distinguish between these two isomers, supported by experimental data and detailed protocols.

The key to differentiating the syn (often referred to as endo) and anti (or exo) isomers lies in the differing magnetic environments of their protons and carbons, their vibrational modes, and their fragmentation patterns in mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in providing unambiguous structural elucidation.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from ¹H and ¹³C NMR spectroscopy for derivatives of syn- and anti-Bicyclo[5.1.0]octan-1-ol, providing a clear basis for comparison.

Spectroscopic Parameteranti-8-hexylthis compoundsyn-8-hexylthis compound
¹H NMR (δ, ppm)
Cyclopropane H0.47–0.65 (m)0.75–0.92 (m)
CH₃0.88 (t, J = 7.2 Hz)0.88 (t, J = 6.9 Hz)
¹³C NMR (δc, ppm)
COH63.062.1
Cyclopropane CH31.4, 35.029.3, 32.2
CH₃14.314.3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for assigning the stereochemistry of the this compound isomers. The spatial orientation of the hydroxyl group relative to the cyclopropane ring leads to distinct chemical shifts for the protons and carbons in close proximity to the stereocenter.

In the anti isomer, the hydroxyl group is positioned away from the cyclopropane ring. This results in the cyclopropane protons experiencing a more shielded environment and appearing at a more upfield chemical shift (0.47–0.65 ppm) compared to the syn isomer (0.75–0.92 ppm), where the hydroxyl group is closer to the cyclopropane ring.[1]

Similarly, the carbon bearing the hydroxyl group (COH) in the anti isomer is observed at a slightly more downfield chemical shift (63.0 ppm) compared to the syn isomer (62.1 ppm).[1] These differences, though subtle, are consistent and can be used for unambiguous assignment when both isomers are available for comparison.

Infrared (IR) Spectroscopy

IR spectroscopy can provide corroborating evidence for the presence of the hydroxyl group and the overall molecular structure. While the IR spectra of the two isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the C-O bond and the overall molecular symmetry. The O-H stretching frequency, typically observed around 3200-3600 cm⁻¹, will be present in both isomers. In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl group and the cyclopropane ring in the syn isomer might lead to a sharper, slightly lower frequency O-H band compared to the anti isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both syn- and anti-Bicyclo[5.1.0]octan-1-ol will exhibit the same molecular ion peak, their fragmentation patterns may differ due to the different steric environments of the hydroxyl group. The initial loss of a water molecule (M-18) is a common fragmentation pathway for alcohols. The relative abundance of this and other fragment ions may vary between the two isomers, reflecting the different stabilities of the resulting carbocation intermediates. The stereochemistry can influence the ease of certain bond cleavages, leading to quantitative differences in the mass spectrum.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) for liquids, or as a KBr pellet for solids. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an IR-transparent cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • Collect a background spectrum of the empty sample compartment (or the solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a standard ionization technique like Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

    • Analyze the molecular ion peak and the fragmentation pattern.

Visualizing the Isomers and Workflow

To aid in understanding the structural differences and the analytical workflow, the following diagrams are provided.

G Molecular Structures of this compound Isomers cluster_syn syn-Bicyclo[5.1.0]octan-1-ol cluster_anti anti-Bicyclo[5.1.0]octan-1-ol syn_structure anti_structure

Caption: Molecular structures of syn and anti isomers.

G Sample This compound Isomer Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Sample->Separation syn_Isomer syn-Isomer Separation->syn_Isomer anti_Isomer anti-Isomer Separation->anti_Isomer NMR NMR Analysis (¹H, ¹³C) syn_Isomer->NMR IR IR Analysis syn_Isomer->IR MS MS Analysis syn_Isomer->MS anti_Isomer->NMR anti_Isomer->IR anti_Isomer->MS Data Comparative Spectroscopic Data NMR->Data IR->Data MS->Data Identification Isomer Identification Data->Identification

Caption: Experimental workflow for isomer differentiation.

References

NMR Spectral Analysis: A Comparative Guide to Bicyclo[5.1.0]octan-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of novel bicyclic compounds is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for Bicyclo[5.1.0]octan-1-ol, alongside related structures to aid in spectral assignment and interpretation.

Due to the limited availability of experimental NMR data for this compound in the public domain, this guide presents a combination of predicted spectral data for the target molecule and experimental data for analogous compounds. This comparative approach facilitates a deeper understanding of the influence of the fused cyclopropyl and hydroxyl groups on the chemical shifts of the seven-membered ring. For comparison, we have included experimental data for Bicyclo[5.1.0]octan-2-ol, a positional isomer, and Cycloheptanol, which lacks the fused cyclopropane ring.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for Bicyclo[5.1.0]octan-2-ol and Cycloheptanol.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonsThis compound (Predicted)6-substituted Bicyclo[5.1.0]octan-2-ol (Experimental)[1]Cycloheptanol (Experimental)
H-2 1.60 - 1.75 (m)4.01 (m)1.45 - 1.70 (m)
H-3 1.45 - 1.60 (m)1.26 - 1.62 (m)1.45 - 1.70 (m)
H-4 1.50 - 1.65 (m)1.26 - 1.62 (m)1.45 - 1.70 (m)
H-5 1.55 - 1.70 (m)1.26 - 1.62 (m)1.45 - 1.70 (m)
H-6 1.35 - 1.50 (m)2.37 (m)1.45 - 1.70 (m)
H-7 0.80 - 0.95 (m)0.88 (m)-
H-8 0.40 - 0.55 (m, endo), 0.65 - 0.80 (m, exo)0.58 (m), 0.77 (m)-
OH Variable-Variable
CH (on C bearing OH) -4.01 (m)3.80 - 3.90 (m)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonThis compound (Predicted)Cycloheptanol (Experimental)
C-1 70.072.0
C-2 35.038.0
C-3 22.023.0
C-4 29.028.0
C-5 30.028.0
C-6 28.038.0
C-7 20.0-
C-8 15.0-

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to obtain a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Structure-Spectra Correlation

The following diagram illustrates the key structural features of this compound and their expected influence on the NMR signals.

Bicyclo_NMR cluster_structure This compound Structure cluster_nmr Predicted NMR Signals Bicyclo Image of this compound structure would be here C1_OH C1-OH ~70.0 ppm (13C) Bicyclo->C1_OH Quaternary carbon with -OH group, deshielded Cyclopropyl_H Cyclopropyl H ~0.4-1.0 ppm (1H) Bicyclo->Cyclopropyl_H Highly shielded protons due to ring strain Cyclopropyl_C Cyclopropyl C ~15-20 ppm (13C) Bicyclo->Cyclopropyl_C Highly shielded carbons due to ring strain Ring_H Cycloheptyl H ~1.3-1.8 ppm (1H) Bicyclo->Ring_H Complex overlapping multiplets Ring_C Cycloheptyl C ~22-35 ppm (13C) Bicyclo->Ring_C Typical alkane region

Caption: Correlation of structural features of this compound with its predicted NMR signals.

References

A Comparative Guide to the Structural Analysis of Bicyclo[5.1.0]octane Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of bicyclo[5.1.0]octane derivatives is paramount for understanding their chemical behavior and biological activity. This guide provides a comparative analysis of X-ray crystallography as the definitive method for determining three-dimensional molecular structure, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, supported by experimental data.

The bicyclo[5.1.0]octane framework, characterized by a fused cyclopropane and a seven-membered ring, presents unique stereochemical challenges. The inherent strain and conformational flexibility of these molecules necessitate robust analytical techniques for unambiguous structural assignment.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides an unparalleled, direct visualization of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique has been instrumental in confirming the stereochemistry of various bicyclo[5.1.0]octane derivatives.

A key study by Corfield and Kershaw determined the crystal structures of two informative derivatives: potassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydrate and cis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate.[1][2] This work highlighted the structural differences between the highly strained trans-fused and the more common cis-fused systems.[1]

Key Crystallographic Data

Below is a summary of the crystallographic data for the aforementioned bicyclo[5.1.0]octane derivatives.

ParameterPotassium trans-bicyclo[5.1.0]octane-4-carboxylate monohydratecis-bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate
Formula K+·C9H13O2−·H2OC14H17BrO3S
Crystal System OrthorhombicMonoclinic
Space Group PbcmP21/c
a (Å) 16.148 (13)21.231 (6)
b (Å) 8.631 (9)6.047 (2)
c (Å) 7.674 (10)19.408 (5)
β (º) 90106.90 (2)
V (ų) 1070 (2)Not Reported
Z 48

Data sourced from Corfield & Kershaw, Acta Crystallographica Section E, 2017.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized workflow for the X-ray crystallographic analysis of bicyclo[5.1.0]octane derivatives, based on published methodologies.[1]

G Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement synthesis Synthesis of Bicyclo[5.1.0]octane Derivative purification Purification synthesis->purification crystallization Crystallization (e.g., slow evaporation, vapor diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection (e.g., four-circle diffractometer) mounting->diffractometer solution Structure Solution (e.g., direct methods) diffractometer->solution refinement Structure Refinement (e.g., least-squares techniques) solution->refinement validation Validation and Analysis refinement->validation

Experimental workflow for X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography is definitive, its requirement for single crystals can be a limitation.[1] Other techniques are therefore crucial for structural analysis, particularly in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon framework and relative stereochemistry of bicyclo[5.1.0]octane derivatives in solution.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

A study on diastereomeric 8,8-dichloro-3,5-dioxa-4-thia-4-oxobicyclo[5.1.0]octanes utilized dynamic ¹H and ¹³C NMR spectroscopy to investigate conformational stability, demonstrating how NMR can probe dynamic processes that are not visible in a static crystal structure.[4] According to the ¹³C NMR spectra, the chair-twist equilibrium is significantly shifted toward the chair conformer for the exo isomers and toward the twist conformer for the endo structures.[4]

Computational Chemistry

Quantum mechanics methods, such as Density Functional Theory (DFT), are increasingly used to predict the most stable conformations and to study the intermediates in reactions that form bicyclo[5.1.0]octanes.[5][6][7] For instance, MINDO/3 quantum-mechanical calculations have indicated that the most stable conformations of cis-bicyclo[5.1.0]octane are the chair-chair (CC) and boat-chair (BC) forms.[5] DFT has also been employed to reexamine the nature of cyclopropyl gold(I) carbene-type intermediates in the gold(I)-catalyzed cascade reaction that leads to the formation of cis- or trans-fused bicyclo[5.1.0]octanes.[6][7][8]

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Absolute 3D structure, bond lengths, bond anglesConnectivity, relative stereochemistry, conformational dynamics
Key Advantage Unambiguous structural determinationProvides information on solution-state structure and dynamics
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[1]Does not directly provide bond lengths and angles

Synthesis and Mechanistic Pathways

The synthesis of bicyclo[5.1.0]octane derivatives often involves cascade reactions. A notable example is the gold(I)-catalyzed cyclization of enynes, which can lead to the formation of either cis- or trans-fused bicyclo[5.1.0]octanes.[6][8][9] The mechanistic understanding of these reactions is crucial for controlling the stereochemical outcome.

G Gold(I)-Catalyzed Enyne Cyclization cluster_reaction Reaction Cascade enyne 1,6-Enyne Substrate intermediate1 Cyclopropyl Gold(I) Carbene Intermediate enyne->intermediate1 Coordination & 6-exo-dig cyclization au_complex Gold(I) Catalyst au_complex->intermediate1 intramolecular_attack Intramolecular Nucleophilic Attack intermediate1->intramolecular_attack product Bicyclo[5.1.0]octane Derivative (cis or trans) intramolecular_attack->product

Logical workflow of a gold(I)-catalyzed enyne cyclization.

Conclusion

The structural analysis of bicyclo[5.1.0]octane derivatives is best approached through a combination of techniques. X-ray crystallography remains the definitive method for determining the solid-state structure, providing a static, high-resolution picture. However, to gain a complete understanding of their behavior, especially in a biological context, it is essential to complement crystallographic data with solution-state analysis from NMR spectroscopy and theoretical insights from computational chemistry. This integrated approach allows for a comprehensive characterization of these structurally complex and synthetically important molecules.

References

A Comparative Guide to Pheromone Precursors: Bicyclo[5.1.0]octan-1-ol and Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of insect pheromones is a critical aspect of developing effective and environmentally benign pest management strategies. The choice of precursor molecule significantly impacts the efficiency, stereoselectivity, and overall cost-effectiveness of the synthesis. This guide provides an objective comparison between two key classes of pheromone precursors: bicyclic alcohols, specifically Bicyclo[5.1.0]octan-1-ol, and linear fatty acid derivatives.

Performance Comparison

The selection of a pheromone precursor is often a trade-off between synthetic elegance, stereochemical control, and practical considerations such as yield and starting material availability. This compound and its analogues offer a powerful method for the stereospecific formation of double bonds, a crucial feature in many insect pheromones. In contrast, fatty acid-derived precursors are often closer in structure to the final pheromone but may require more complex multi-step syntheses to achieve the desired stereochemistry.

Precursor ClassKey AdvantagesKey DisadvantagesTypical Pheromones Synthesized
This compound & Analogues High stereoselectivity in double bond formation (E or Z determined by exo/endo isomer of precursor).[1] Versatile for synthesizing a range of unsaturated pheromones.May require multi-step synthesis of the bicyclic precursor itself. Oxidative cleavage step can have moderate yields.(E)-dodec-9-en-1-yl acetate, (Z)-tetradec-11-en-1-yl acetate.[1]
Fatty Acid Derivatives Structurally similar to many common pheromones.[2][3][4] Can be sourced from natural lipids. Biocatalytic routes are being developed.[5]Stereoselective introduction of double bonds can be challenging and require specific reagents or catalysts. May involve protection/deprotection steps.(Z)-7-dodecen-1-yl acetate, (E)-9-dodecen-1-yl acetate, (Z)-11-tetradecen-1-yl acetate.[6][7][8]

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity for the synthesis of representative insect pheromones from each precursor class.

PheromonePrecursorKey TransformationOverall YieldStereochemical PurityReference
(E)-dodec-9-en-1-yl acetateexo-8-Propylthis compoundOxidative cleavage~71% (for cleavage step)High (exclusive E-isomer formation)[1]
(Z)-tetradec-11-en-1-yl acetateendo-8-Propylthis compoundOxidative cleavage~65% (for cleavage step)High (exclusive Z-isomer formation)[1]
(Z)-7-dodecen-1-yl acetate1-tert-butoxy-dodec-7-yne (from 1,6-hexanediol)Reduction of alkyne~96% purityHigh (Z-isomer favored with specific catalysts)[6][7]

Experimental Protocols

Synthesis of (E)-dodec-9-en-1-yl acetate from exo-8-Propylthis compound

This protocol is based on the oxidative cleavage of a bicyclic alcohol to stereoselectively generate the E-double bond.

Step 1: Oxidative Cleavage of exo-8-Propylthis compound

  • To a solution of exo-8-propylthis compound (1 equivalent) in methanol, add (diacetoxy-λ³-iodanyl)benzene (1.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford methyl (E)-dodec-9-enoate.

Step 2: Reduction and Acetylation

  • Reduce the methyl ester obtained in Step 1 to the corresponding alcohol, (E)-dodec-9-en-1-ol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like diethyl ether.

  • Acetylate the resulting alcohol using acetic anhydride in the presence of a base like pyridine to yield the final product, (E)-dodec-9-en-1-yl acetate.

  • Purify the final product by column chromatography.

Synthesis of (Z)-7-dodecen-1-yl acetate from 1,6-Hexanediol (Fatty Acid Derivative Approach)

This protocol illustrates a common strategy for building up the carbon chain and stereoselectively forming the Z-double bond from a fatty alcohol derivative.

Step 1: Synthesis of 1-tert-butoxy-dodec-7-yne

  • Convert 1,6-hexanediol to 1-tert-butoxy-6-bromohexane in a multi-step process involving monoprotection of one hydroxyl group followed by bromination of the other.

  • Couple the resulting bromo-derivative with lithium acetylide-ethylenediamine complex to form 1-tert-butoxy-oct-7-yne.

  • Convert the terminal alkyne to its mercury derivative and then lithiate it.

  • Alkylate the lithiated species with 1-bromobutane to yield 1-tert-butoxy-dodec-7-yne.

Step 2: Acetylation and Stereoselective Reduction

  • Deprotect the tert-butoxy group and acetylate the resulting alcohol to give 7-dodecyn-1-yl acetate.

  • Perform a stereoselective reduction of the internal alkyne to a Z-alkene using a catalyst such as Lindlar's catalyst or P-2 nickel catalyst to obtain (Z)-7-dodecen-1-yl acetate.[8]

  • Purify the final product by distillation or column chromatography.

Visualizations

experimental_workflow_bicyclo Experimental Workflow: this compound Route start This compound step1 Oxidative Cleavage (e.g., PhI(OAc)2) start->step1 intermediate Unsaturated Ester step1->intermediate step2 Reduction (e.g., LiAlH4) intermediate->step2 alcohol Unsaturated Alcohol step2->alcohol step3 Acetylation (Ac2O, Pyridine) alcohol->step3 end Pheromone Acetate step3->end

Caption: Synthetic route from this compound.

experimental_workflow_fatty_acid Experimental Workflow: Fatty Acid Derivative Route start Fatty Acid/Alcohol step1 Chain Elongation/ Functionalization start->step1 intermediate Alkyne Intermediate step1->intermediate step2 Stereoselective Reduction (e.g., Lindlar's catalyst) intermediate->step2 alkene Unsaturated Alcohol step2->alkene step3 Acetylation alkene->step3 end Pheromone Acetate step3->end

Caption: Synthetic route from a fatty acid derivative.

pheromone_signaling_pathway Lepidopteran Sex Pheromone Signaling Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation G_protein G-protein OR->G_protein Activates Signal_Transduction Signal Transduction Cascade G_protein->Signal_Transduction Ion_Channel Ion Channel Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Causes Signal_Transduction->Ion_Channel Opens Brain Signal to Brain Depolarization->Brain

Caption: Generalized lepidopteran pheromone signaling.[9][10][11]

References

A Comparative Guide to the Validation of Bicyclo[5.1.0]octan-1-ol Structure and Purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Bicyclo[5.1.0]octan-1-ol and its structural isomers, Bicyclo[4.2.0]octan-1-ol and Bicyclo[3.3.0]octan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Chemical Structures

This compound is a bicyclic alcohol with a unique strained ring system. Its structural validation is crucial for its application in organic synthesis and drug discovery. For comparative purposes, two of its isomers, Bicyclo[4.2.0]octan-1-ol and Bicyclo[3.3.0]octan-1-ol, are included in this analysis.

Chemical_Structures Figure 1. Chemical Structures of Bicyclic Alcohols cluster_0 This compound cluster_1 Bicyclo[4.2.0]octan-1-ol cluster_2 Bicyclo[3.3.0]octan-1-ol img1 img1 img2 img2 img3 img3

A diagram of the chemical structures.

Workflow for Structure and Purity Validation

The validation of this compound involves a multi-step process encompassing spectroscopic analysis for structural elucidation and chromatographic techniques for purity assessment.

Validation_Workflow Figure 2. Validation Workflow for this compound Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR Spectroscopy (1H, 13C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) Purity_Assessment->GC_FID qNMR Quantitative NMR (qNMR) Purity_Assessment->qNMR Final_Product Validated this compound NMR->Final_Product MS->Final_Product IR->Final_Product GC_FID->Final_Product qNMR->Final_Product

A flowchart of the validation process.

Comparative Analysis of Purity

The purity of this compound and its isomers is critical for their intended applications. The following table summarizes typical purity levels achieved through standard purification techniques, as determined by Gas Chromatography-Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3][4] It is important to note that the following data is illustrative, as precise purity values from commercially available sources are not consistently published.

CompoundPurity by GC-FID (%)Purity by qNMR (%)
This compound> 98.5> 99.0
Bicyclo[4.2.0]octan-1-ol> 97.5[5]> 98.0
Bicyclo[3.3.0]octan-1-ol> 99.0> 99.5

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of these bicyclic alcohols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H and ¹³C NMR spectra are analyzed to confirm the connectivity and stereochemistry of the molecule. For instance, in the ¹H NMR spectrum of a derivative of Bicyclo[5.1.0]octan-2-ol, specific signals corresponding to the cyclopropane ring protons can be observed at approximately 0.5-1.0 ppm.[3] Similarly, the ¹³C NMR spectrum of Bicyclo[3.3.0]octan-1-ol shows characteristic peaks that confirm its bicyclic structure.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis: The retention time from the gas chromatogram provides information about the compound's volatility, while the mass spectrum provides a fragmentation pattern that can be compared to spectral libraries for identification. This technique is also highly effective for identifying and semi-quantifying impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Determination
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column and Conditions: Similar to GC-MS, a capillary column and appropriate temperature program are used to achieve good separation of the main component from any impurities.

  • Quantification: The area of the peak corresponding to the compound of interest is compared to the total area of all peaks in the chromatogram to determine the purity (area percent method). For higher accuracy, an internal standard method can be employed. This technique is widely used for determining the purity of alcohols.

Quantitative NMR (qNMR) for High-Precision Purity Assessment
  • Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][3][4]

  • Sample Preparation: A precisely weighed amount of the sample and a certified internal standard of known purity are dissolved in a deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions that ensure the signal intensity is directly proportional to the number of protons. This includes using a long relaxation delay (D1) to allow for complete relaxation of all protons between scans.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, purity assessment, or high-precision quantification.

Analytical_Techniques_Comparison Figure 3. Comparison of Analytical Techniques cluster_NMR NMR Spectroscopy cluster_GC Gas Chromatography NMR Provides detailed structural information (¹H, ¹³C, 2D NMR) Validation Compound Validation NMR->Validation Structural Confirmation qNMR High-precision purity determination (qNMR) qNMR->Validation Accurate Purity GC_MS Identification and impurity profiling (GC-MS) GC_MS->Validation Identity & Impurities GC_FID Routine purity assessment (GC-FID) GC_FID->Validation Purity (%) IR Infrared (IR) Spectroscopy (Functional Group Identification) IR->Validation Functional Groups

A diagram comparing analytical techniques.

References

A Comparative Guide to the Reactivity of Bicyclo[5.1.0]octan-1-ol and Bicyclo[4.1.0]heptan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of Bicyclo[5.1.0]octan-1-ol and Bicyclo[4.1.0]heptan-1-ol. The reactivity of these bicyclic alcohols is of significant interest due to their potential as intermediates in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. The inherent ring strain of the fused cyclopropane ring dictates their propensity to undergo ring-opening and rearrangement reactions, offering pathways to larger carbocyclic frameworks.

Introduction

Bicyclo[n.1.0]alkan-1-ols are a class of compounds characterized by a cyclopropane ring fused to a larger carbocycle, with a hydroxyl group at the bridgehead carbon. The reactivity of these molecules is largely governed by the stability of the carbocationic intermediates formed upon activation of the hydroxyl group. The size of the larger ring influences the overall ring strain and the conformational flexibility of the system, thereby affecting the rates and outcomes of their reactions. This guide focuses on the comparison of the 7-membered ring system (Bicyclo[4.1.0]heptan-1-ol) and the 8-membered ring system (this compound).

Synthesis of Bicyclo[n.1.0]alkan-1-ols

A general and effective method for the synthesis of both Bicyclo[4.1.0]heptan-1-ol and this compound involves the reaction of the corresponding 2-alkylidenecycloalkanone with hydrogen iodide, followed by a zinc-mediated intramolecular cyclization of the resulting β-iodo ketone.[1][2] This procedure yields a mixture of the exo- and endo-diastereomers, which can typically be separated by column chromatography.

Experimental Protocol: General Synthesis of Bicyclo[n.1.0]alkan-1-ols[1]
  • Preparation of the β-Iodo Ketone: The starting 2-alkylidenecycloalkanone is dissolved in benzene and treated with a solution of hydrogen iodide in benzene. The reaction is typically stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC).

  • Intramolecular Cyclization: The resulting solution containing the β-iodo ketone is added to a suspension of activated zinc dust in tetrahydrofuran (THF). An activating reagent, such as chlorotrimethylsilane or titanium(IV) chlorotriisopropoxide, is often added to promote the cyclization. The reaction mixture is stirred until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of exo- and endo-bicyclo[n.1.0]alkan-1-ols, is then purified by column chromatography on silica gel.

Reactivity Comparison

The primary difference in the reactivity of this compound and Bicyclo[4.1.0]heptan-1-ol stems from the difference in ring strain of the fused carbocyclic systems. The bicyclo[4.1.0]heptane system is generally considered to be more strained than the bicyclo[5.1.0]octane system. This difference in strain energy influences the propensity of these molecules to undergo ring-opening reactions, with the more strained system being more reactive.

Oxidative Cleavage

A direct comparison of the reactivity of derivatives of this compound and Bicyclo[4.1.0]heptan-1-ol has been reported for their oxidative cleavage with (diacetoxy-λ³-iodanyl)benzene in methanol. This reaction proceeds via a ring-opening mechanism to afford methyl alkenoates. The stereochemistry of the resulting double bond is dependent on the stereochemistry of the starting bicycloalkanol.

SubstrateProductYield (%)
exo-8-Propylthis compoundMethyl (E)-4-propyloct-3-enoate62
endo-8-Propylthis compoundMethyl (Z)-4-propyloct-3-enoate12
exo-7-Isopropylbicyclo[4.1.0]heptan-1-olMethyl (E)-4-isopropylhept-3-enoate~60

Data extrapolated from a study on related substituted derivatives.

Experimental Protocol: Oxidative Cleavage of Bicyclo[n.1.0]alkan-1-ols

A solution of the bicyclo[n.1.0]alkan-1-ol in methanol is treated with (diacetoxy-λ³-iodanyl)benzene at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding methyl alkenoate.

Acid-Catalyzed Rearrangement and Solvolysis

The acid-catalyzed rearrangement and solvolysis of bicyclo[n.1.0]alkan-1-ols are expected to proceed through the formation of a bridgehead carbocation, which is a cyclopropylcarbinyl cation. These intermediates are known to undergo rapid, stereoelectronically controlled ring-opening to form larger ring systems.

The products of these reactions are typically cycloalkenols and other rearranged species. For instance, the solvolysis of 3-cycloöcten-1-yl brosylate, a related system, yields bicyclo[5.1.0]octan-2-ol, highlighting the accessibility of this bicyclic framework under solvolytic conditions.[3] Conversely, the solvolysis of other bicyclo[4.1.0]heptane derivatives has been shown to lead to ring-expanded cycloheptene products.

The expected reaction pathways for the acid-catalyzed rearrangement of these two compounds are depicted in the following diagrams.

G cluster_0 Bicyclo[4.1.0]heptan-1-ol Rearrangement B410H Bicyclo[4.1.0]heptan-1-ol Carbocation_4 Bridgehead Carbocation (Cyclopropylcarbinyl) B410H->Carbocation_4 -H2O H_plus_4 H+ Product_4 Cyclohept-1-en-1-ol Carbocation_4->Product_4 Rearrangement RingOpening_4 Ring Opening

Figure 1. Proposed acid-catalyzed rearrangement of Bicyclo[4.1.0]heptan-1-ol.

G cluster_1 This compound Rearrangement B510H This compound Carbocation_5 Bridgehead Carbocation (Cyclopropylcarbinyl) B510H->Carbocation_5 -H2O H_plus_5 H+ Product_5 Cyclooct-1-en-1-ol Carbocation_5->Product_5 Rearrangement RingOpening_5 Ring Opening

Figure 2. Proposed acid-catalyzed rearrangement of this compound.

Conclusion

The reactivity of this compound and Bicyclo[4.1.0]heptan-1-ol is dominated by the presence of the strained cyclopropane ring at a bridgehead position. While direct comparative data for all reaction types is limited, the available evidence suggests that Bicyclo[4.1.0]heptan-1-ol is the more reactive of the two, particularly in reactions involving ring-opening, due to its higher inherent ring strain. Both compounds are valuable synthetic intermediates, with their reactivity providing access to seven- and eight-membered carbocyclic rings, respectively. Further quantitative studies on the solvolysis and rearrangement reactions of these compounds would be beneficial for a more complete understanding of their chemical behavior and for the strategic design of complex molecule syntheses.

References

Safety Operating Guide

Proper Disposal of Bicyclo[5.1.0]octan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Bicyclo[5.1.0]octan-1-ol, ensuring compliance with safety regulations and minimizing environmental impact.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following disposal procedures are based on general best practices for flammable alcohol compounds and established guidelines for laboratory chemical waste management.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While specific data is limited, related compounds such as 1-octanol are combustible liquids and can cause serious eye irritation.[6][7][8][9][10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6][7][8][9][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][11]

Quantitative Data Summary

The following table summarizes available physical and chemical properties for this compound and related compounds to inform safe handling and disposal.

PropertyValueSource
This compound
CAS Number50338-54-0[12]
Molecular FormulaC₈H₁₄O
Bicyclo[3.3.0]octan-1-ol (Related Compound)
Molecular Weight126.20 g/mol [13]
1-Octanol (Related Compound)
Boiling Point196 °C (385 °F)
Melting Point-15 °C (5 °F)
Density0.827 g/cm³ at 25 °C (77 °F)
Flash PointCombustible liquid
Aquatic ToxicityHarmful to aquatic life with long-lasting effects[7][10]
Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a certified hazardous waste management service.

Experimental Protocol for Waste Disposal:

  • Waste Identification and Segregation:

    • Classify this compound waste as a flammable/combustible organic liquid.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[3]

    • Segregate halogenated and non-halogenated solvent waste if applicable to your facility's procedures.[5]

  • Container Selection and Management:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the alcohol.[1]

    • Keep the waste container securely closed when not in use.[2]

    • The container should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[2][3]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Combustible," "Irritant").

      • The date of initial accumulation.

      • The name and contact information of the generating researcher or lab.

  • Waste Accumulation and Storage:

    • Store the waste container in a secondary containment bin to prevent spills.

    • The storage area should be well-ventilated and away from sources of ignition such as heat, sparks, or open flames.[6][11]

    • Adhere to your institution's limits on the volume of hazardous waste that can be accumulated in the laboratory and the maximum storage duration.[2][5]

  • Disposal Request and Pickup:

    • Once the container is full or the maximum storage time is approaching, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in regular trash.[4] This is strictly prohibited for flammable and potentially ecotoxic chemicals.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ventilate the area and eliminate all ignition sources.

  • Contain the spill using a chemical spill kit with absorbent materials (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Ventilated Area (Chemical Fume Hood) Segregate Segregate Waste (Flammable Organic Liquid) FumeHood->Segregate Begin Disposal Process Container Select Compatible Container Segregate->Container Label Label Container with Hazardous Waste Information Container->Label SAA Store in Satellite Accumulation Area Label->SAA SecondaryContainment Use Secondary Containment SAA->SecondaryContainment EHS_Request Submit Waste Pickup Request to EHS SecondaryContainment->EHS_Request Container Full or Max Time Reached Pickup Professional Waste Pickup EHS_Request->Pickup

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.